Cerium(4+)
Description
Significance of the Ce(IV)/Ce(III) Redox Couple in Chemical Transformations
The Ce(IV)/Ce(III) redox couple is a powerful one-electron oxidizing system, a characteristic that makes it highly valuable in a wide array of chemical reactions. The standard electrode potential of this couple is highly dependent on the nature of the acidic medium, a property that allows for the fine-tuning of its oxidative strength. nih.govacs.org This variability is a key factor in its widespread use as an oxidizing agent in both laboratory and industrial settings.
In organic synthesis, Cerium(IV) compounds, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), are employed to oxidize a variety of functional groups. wikipedia.org These reactions are often characterized by high efficiency and selectivity. The mechanism of these oxidations typically involves the transfer of a single electron from the organic substrate to the Ce(IV) ion, which is thereby reduced to Ce(III).
Furthermore, the Ce(IV)/Ce(III) redox couple is a cornerstone of mediated electrochemical synthesis. researchgate.net In this process, Ce(III) is electrochemically oxidized to Ce(IV) at an anode, and the resulting Ce(IV) then acts as a chemical oxidant for the desired organic transformation in the bulk solution. This indirect electrochemical approach offers a cleaner and more sustainable alternative to traditional stoichiometric oxidations. The reversibility of the Ce(IV)/Ce(III) couple also makes it a promising candidate for redox flow batteries, a technology for large-scale energy storage. researchgate.net
| Acid Medium | Concentration (M) | Standard Redox Potential (E°) vs. SHE (V) |
|---|---|---|
| HClO₄ | 1 | +1.70 |
| HNO₃ | 1 | +1.61 |
| H₂SO₄ | 1 | +1.44 |
| HCl | 1 | +1.28 |
Unique Electronic Configuration and Stability of Cerium(IV)
Cerium holds a unique position among the lanthanides due to its ability to readily form a stable +4 ion. wikipedia.org The electronic configuration of a neutral cerium atom is [Xe] 4f¹5d¹6s². gelsonluz.cominfinitylearn.com To form the Cerium(4+) ion, the atom loses its four outermost electrons. This results in an electronic configuration of [Xe], which is isoelectronic with the noble gas xenon. allen.in
The exceptional stability of the Ce(IV) ion is attributed to the fact that it possesses an empty 4f subshell. wikipedia.org For the early lanthanides, the energy of the 4f orbitals is comparable to that of the 5d and 6s orbitals, making the removal of the fourth electron energetically feasible. wikipedia.org The resulting noble gas configuration contributes to the stability of the Ce(IV) state.
The energy required to remove successive electrons from an atom, known as ionization energy, provides insight into the stability of its various oxidation states. The first four ionization energies of cerium are significantly lower than the subsequent ones, indicating the relative ease of forming the Ce(IV) ion compared to higher oxidation states.
| Ionization Step | Ionization Energy (kJ/mol) |
|---|---|
| 1st (Ce → Ce⁺ + e⁻) | 534.4 |
| 2nd (Ce⁺ → Ce²⁺ + e⁻) | 1050 |
| 3rd (Ce²⁺ → Ce³⁺ + e⁻) | 1949 |
| 4th (Ce³⁺ → Ce⁴⁺ + e⁻) | 3547 |
| 5th (Ce⁴⁺ → Ce⁵⁺ + e⁻) | 6325 |
| 6th (Ce⁵⁺ → Ce⁶⁺ + e⁻) | 7490 |
Historical Context and Evolution of Cerium(IV) Research
The story of cerium begins in 1803, with its independent discovery by Jöns Jacob Berzelius and Wilhelm Hisinger in Sweden, and by Martin Heinrich Klaproth in Germany. chemicool.comperiodic-table.com The element was named by Berzelius after the asteroid Ceres, which had been discovered just two years prior. periodic-table.com In their initial investigations, Berzelius and Hisinger noted that cerium could form two series of salts: colorless salts corresponding to the +3 oxidation state, and yellow-red salts characteristic of the +4 oxidation state. chemicool.comperiodic-table.com
The isolation of pure cerium metal was not achieved until 1875 by William Francis Hillebrand and Thomas H. Norton. lanl.gov However, the chemistry of its compounds, particularly those of Cerium(IV), continued to be an active area of research. In the late 19th and early 20th centuries, the use of cerium(IV) oxide in gas mantles, invented by Carl Auer von Welsbach, marked one of its first significant commercial applications. wikipedia.org The development of ceric salt titrimetry in analytical chemistry further solidified the importance of Cerium(IV) as a powerful oxidizing agent.
The mid-20th century saw a surge in the study of Cerium(IV) in organic chemistry, with the popularization of reagents like ceric ammonium nitrate for a wide range of oxidative transformations. More recently, research has focused on the catalytic applications of Cerium(IV) compounds, particularly in areas such as environmental remediation and advanced materials.
| Year | Event |
|---|---|
| 1803 | Cerium is discovered by Jöns Jacob Berzelius and Wilhelm Hisinger, and independently by Martin Heinrich Klaproth. chemicool.comperiodic-table.com |
| 1825 | Carl Gustaf Mosander prepares metallic cerium for the first time. periodic-table.com |
| 1875 | William Francis Hillebrand and Thomas H. Norton isolate pure cerium metal. lanl.gov |
| 1891 | Carl Auer von Welsbach develops the practical gas mantle using a mixture of thorium and cerium oxides. wikipedia.org |
Structure
2D Structure
Properties
CAS No. |
16065-90-0 |
|---|---|
Molecular Formula |
Ce+4 |
Molecular Weight |
140.12 g/mol |
IUPAC Name |
cerium(4+) |
InChI |
InChI=1S/Ce/q+4 |
InChI Key |
ITZXULOAYIAYNU-UHFFFAOYSA-N |
SMILES |
[Ce+4] |
Canonical SMILES |
[Ce+4] |
Origin of Product |
United States |
Synthetic Methodologies for Cerium Iv Compounds
Synthesis of Cerium(IV) Oxide Nanomaterials and Architectures
Cerium(IV) oxide (CeO₂), commonly known as ceria, is a highly versatile material whose properties are strongly influenced by its synthesis method. Various techniques are employed to produce CeO₂ nanomaterials and architectures with specific characteristics. Common precursors for nanostructured ceria synthesis include cerium sulfate (B86663) [Ce₂(SO₄)₃], cerium nitrate (B79036) [Ce(NO₃)₃], ammonium (B1175870) cerium nitrate [NH₄Ce(NO₃)₄], and cerium chloride (CeCl₃). Cerium hydroxide (B78521) is frequently utilized as an important intermediate in many solvothermal and hydrothermal synthesis routes. core.ac.uk
Traditional Synthesis Methods :
Precipitation and Co-precipitation : These are among the most widely used methods for synthesizing CeO₂ nanoparticles due to their simplicity, low cost, and time efficiency. mdpi.comdovepress.comresearchgate.netscielo.org.mxnih.gov Typically, cerium nitrate hexahydrate is used as a precursor in the presence of various bases such as ammonia (B1221849) solution, ammonium carbonate ((NH₄)₂CO₃), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃). mdpi.comdovepress.comresearchgate.netscielo.org.mxnih.gov For instance, CeO₂ nanoparticles synthesized using cerium nitrate and potassium carbonate precursors resulted in spherical particles with diameters ranging from 40-80 nm after calcination at 600 °C. scielo.org.mx Homogeneous precipitation, often employing ammonium cerium nitrate and urea, can yield CeO₂ nanoparticles with primary particle sizes as small as approximately 8 nm. nih.gov
Hydrothermal and Solvothermal Synthesis : These methods are commonly employed for the production of nanostructured ceria. core.ac.ukmdpi.comdovepress.comtesisenred.net For example, cerium oxide nanotubes, relevant for catalytic applications, have been successfully synthesized via hydrothermal methods. acs.org The choice of cerium salt and the associated counter-anions significantly influence the resulting size and morphology of the CeO₂ nanoparticles. For instance, using cerium chloride (CeCl₃) as a precursor can lead to the formation of pure nanorods under acidic conditions, while halide anions (Cl⁻, Br⁻, I⁻) generally promote nanorod formation, in contrast to nitrate (NO₃⁻) which tends to favor nanocube synthesis. nih.gov
Sol-gel Method : This technique involves the formation of a colloidal dispersion (sol), which then undergoes hydrolysis and condensation to form a solid gel. Subsequent drying and thermal treatment of the gel yield the desired nanoparticles. core.ac.ukmdpi.comdovepress.comtesisenred.net This method allows for the synthesis of cerium oxide aerogels, which can be prepared by dissolving cerium nitrate and citric acid in anhydrous ethanol (B145695), followed by the addition of propylene (B89431) oxide to induce gelation, and then storage in ethanol before critical point drying. acs.org
Other traditional methods include ball milling , thermal decomposition , spray pyrolysis , thermal hydrolysis , and microemulsion . The microemulsion method is particularly useful for controlling particle properties such as size, geometry, morphology, homogeneity, and surface area, by preparing cerium salt microemulsions with surfactants and solvents, followed by reaction with a base. mdpi.comdovepress.comnih.gov
Green Synthesis Methods : Recently, there has been increasing interest in "green" synthesis routes for CeO₂ nanoparticles, which utilize natural matrices as stabilizing agents to enhance biocompatibility and reduce environmental impact. mdpi.comdovepress.com These methods include:
Plant-mediated synthesis : Utilizing plant extracts as reducing and capping agents. mdpi.comdovepress.com
Fungus-mediated synthesis : Employing fungal cultures, such as Curvularia lunata, for extracellular nanoparticle synthesis. dovepress.com
Polymer-mediated synthesis : Using biopolymers like dextran, starch, or agarose (B213101) as capping agents. mdpi.comdovepress.commdpi.com
Nutrient-mediated synthesis . mdpi.com
While these green methods offer environmental advantages, the resulting nanoparticles can vary in size and morphology, with plant-mediated approaches sometimes yielding relatively larger nanoparticles. mdpi.comdovepress.com
Controlling Morphology and Size : The physicochemical properties of CeO₂ nanoparticles, including their size, morphology, and agglomeration state, are highly dependent on the chosen synthesis method and parameters. mdpi.com
The use of polymers or surfactants during or after synthesis can effectively reduce nanoparticle agglomeration. mdpi.comresearchgate.nettesisenred.net
Non-aqueous synthesis offers precise control over particle size and shape, minimizes aggregation issues, and allows for controlled crystal growth even at lower temperatures, often employing organic precursors like alkoxides. tesisenred.net
Adjusting the pH during synthesis can significantly influence particle size; for example, increasing the pH can lead to the formation of smaller, spheroidal particles (10-20 nm). researchgate.net
As mentioned, the counter-anions of cerium salts play a crucial role in directing morphology, with halides promoting nanorod formation and nitrates favoring nanocubes. nih.gov
Table 3: Synthesis Methods for Cerium(IV) Oxide Nanomaterials and Architectures
| Method Type | Common Precursors | Key Features / Control Parameters | Resulting Morphology / Properties | Source |
| Precipitation/Co-precipitation | Ce(NO₃)₃·6H₂O, Ce(NO₃)₃, (NH₄)₂Ce(NO₃)₆ | Bases (NaOH, K₂CO₃, NH₃(aq), (NH₄)₂CO₃), surfactants, pH | Spherical particles (40-80 nm), primary particles (8 nm) | mdpi.comresearchgate.netscielo.org.mxnih.gov |
| Hydrothermal/Solvothermal | Ce₂(SO₄)₃, Ce(NO₃)₃, CeCl₃ | Temperature, pressure, counter-anions (halides vs. nitrates) | Nanorods, nanocubes, nanotubes | core.ac.ukmdpi.comacs.orgnih.gov |
| Sol-gel | Ce(NO₃)₃, citric acid, alkoxides | Hydrolysis, condensation, drying, thermal treatment, capping agents (agarose, starch) | Nanoparticles, aerogels, controlled size/shape | core.ac.ukmdpi.comdovepress.comtesisenred.netacs.org |
| Microemulsion | Cerium salts, surfactants, solvents | Control of particle size, geometry, homogeneity, surface area | Controlled size, geometry, morphology | nih.gov |
| Green Synthesis (e.g., Plant/Fungus/Polymer-mediated) | Plant extracts, fungal cultures, dextran, starch, agarose | Biocompatibility, environmentally friendly | Varying sizes, often larger nanoparticles | mdpi.comdovepress.commdpi.com |
Electronic Structure and Bonding in Cerium Iv Systems
Quantum Theoretical and Computational Studies of Cerium(IV) Electronic Structure
Quantum theoretical and computational methods are indispensable tools for elucidating the intricate electronic structures of Cerium(IV) complexes. These approaches provide detailed insights into orbital contributions, charge transfer phenomena, and the nature of the ground state, which are often challenging to probe experimentally.
Density Functional Theory (DFT) has proven to be a powerful and predictive tool for investigating the electronic properties of Cerium(IV) complexes. DFT calculations have been successfully employed to optimize the geometries of Ce(IV) complexes, showing good agreement with experimental X-ray crystallographic data. Furthermore, DFT has been used to predict the redox potentials of Ce(III)/Ce(IV) couples, with calculated values correlating well with experimental measurements. For instance, in a study of various cerium complexes, two methods were evaluated: one correlating the Gibbs free energy of the Ce(IV)/Ce(III) transition with experimental redox potentials, and another correlating the energies of the Ce(IV) lowest unoccupied molecular orbitals (LUMOs) with these potentials. These computational models have demonstrated predictive capabilities for cerium redox properties in nonaqueous solvents.
Time-Dependent DFT (TD-DFT) calculations are instrumental in understanding the electronic transitions observed in the absorption spectra of Cerium(IV) complexes. These calculations have been used to predict vertical excitation energies and oscillator strengths, which align well with experimental spectroscopic data. For example, TD-DFT has successfully identified the nature of the intense colors of many Ce(IV) complexes as arising from ligand-to-metal charge transfer (LMCT) transitions. In a series of Ce(IV) guanidinate complexes, TD-DFT calculations confirmed that the lowest energy absorption bands correspond to LMCT transitions from guanidinate π orbitals to cerium 4f orbitals.
| Complex | Experimental Redox Potential (E₁/₂) vs Fc/Fc⁺ | DFT-Predicted Redox Potential vs Fc/Fc⁺ | Experimental LMCT Band (nm) | TD-DFT Predicted Excitation (eV) |
|---|---|---|---|---|
| Ce[2-(tBuNO)py]₄ | - | - | 569 | - |
| Ce(IV) guanidinate complexes | Variable | Correlated with experimental values | 503 - 785 | 1.63 (for [4⁺]) |
| [CeIVCl₆]²⁻ | - | - | - | - |
The bonding in Cerium(IV) complexes is not purely ionic and involves significant contributions from both the 4f and 5d orbitals of the cerium atom. The extent of this covalent character is a subject of ongoing research and is influenced by the nature of the ligands.
In some Ce(IV) complexes, such as those with imido and oxo ligands, the acceptor orbitals on the cerium atom are hybrids of 5d and 4f orbitals. For instance, in certain Ce-imido complexes, the bonding orbitals exhibit a mixture of approximately 60% 4f and 40% 5d character. Similarly, in corresponding oxo complexes, the acceptor orbitals on cerium are also hybrid 5d/4f orbitals with a similar composition. This hybridization allows for effective overlap with ligand orbitals, leading to covalent bonding interactions.
The relative contributions of 4f and 5d orbitals can vary depending on the specific ligand environment. For example, in a series of Ce(IV) guanidinate complexes, it was observed that as the number of guanidinate ligands increased, the Ce 4f population also increased, while the 5d population decreased. This suggests that the guanidinate ligands have a better energy match with the cerium 4f orbitals, leading to greater 4f participation in the metal-ligand bonds. In contrast, computational studies on Ce(IV)-imido complexes have indicated a more significant contribution from the cerium 5d orbitals to the Ce=N bond.
The involvement of 4f orbitals in bonding is a key feature that distinguishes cerium from other lanthanides, where the 4f orbitals are generally considered to be core-like and chemically inaccessible. This participation of 4f orbitals can lead to unusual electronic structures and properties in Cerium(IV) compounds.
The intense and varied colors of most Cerium(IV) complexes are a hallmark of their electronic structure and are primarily attributed to parity-allowed ligand-to-metal charge transfer (LMCT) transitions. These transitions involve the excitation of an electron from a filled ligand-based orbital to an empty metal-based orbital, typically a cerium 4f or 5d orbital.
The energy of the LMCT band is highly sensitive to the nature of the ligands and their electronic properties. For instance, in a series of Ce(IV) complexes with guanidinate ligands, increasing the number of these ligands resulted in a significant redshift of the LMCT absorption band, from 503 nm to 785 nm. This is because the guanidinate π orbitals have a better energy match with the cerium 4f orbitals, lowering the energy required for the charge transfer.
LMCT transitions can be harnessed for photocatalysis. Upon irradiation at the LMCT band, the excited state can undergo homolytic cleavage of a metal-ligand bond, generating a ligand-centered radical and a reduced Ce(III) species. This process has been utilized in various organic transformations, such as the selective functionalization of C-H and C-C bonds. For example, the LMCT excitation of in situ formed Ce(IV) alkoxide complexes generates highly reactive alkoxy radicals that can participate in subsequent reactions.
The characterization of LMCT transitions is often supported by computational methods like TD-DFT, which can predict the energies and nature of these electronic excitations. Experimental techniques such as UV-Vis spectroscopy are used to observe the absorption bands corresponding to these transitions.
| Complex | Ligand Type | LMCT Absorption Maximum (nm) | Nature of Transition |
|---|---|---|---|
| [CeIVCl₆]²⁻ | Chloride | - | Cl⁻ → Ce⁴⁺ |
| Ce(IV) guanidinate complexes | Guanidinate | 503 - 785 | Guanidinate π → Ce 4f |
| Ce(IV) alkoxide complexes | Alkoxide | - | Alkoxide → Ce⁴⁺ |
In some Cerium(IV) complexes, the ground electronic state cannot be adequately described by a single electronic configuration. Instead, a multiconfigurational ground state, which is a linear combination of multiple electronic configurations, is required for an accurate description. This phenomenon arises from the near-degeneracy of different electronic states, particularly those involving the cerium 4f orbitals.
For example, X-ray absorption near-edge structure (XANES) spectra of certain Ce(IV) guanidinate complexes have revealed the presence of multiconfigurational ground states. The degree of multiconfigurational character can be influenced by the ligand environment. In some cases, there can be a partial equivalence between a multiconfigurational description and a single configurational description with significant covalency.
The existence of a multiconfigurational ground state has important implications for the electronic and magnetic properties of the complex. For instance, it can lead to temperature-independent paramagnetism (TIP), which has been observed in a Ce(IV) tris(guanidinate) complex. This is attributed to a small energy gap between the ground and excited states that have considerable magnetic moments.
Computational methods, such as complete active space self-consistent field (CASSCF) calculations, are often necessary to properly model systems with multiconfigurational ground states. These methods explicitly account for the interactions between different electronic configurations.
Investigation of Covalency in Cerium(IV)-Ligand Interactions
The bonding in Cerium(IV) complexes is not purely ionic and exhibits a degree of covalency, which involves the sharing of electrons between the cerium ion and the surrounding ligands. This covalency arises from the mixing of cerium 4f and 5d orbitals with ligand valence orbitals. The extent of this covalency is a topic of significant research interest and is influenced by the nature of the ligands.
Computational and experimental studies have provided evidence for significant covalent character in various Ce(IV)-ligand bonds. For instance, in a study of isostructural cerium(IV) and uranium(IV) carbene complexes, it was found that the Ce-C multiple bond exhibited a level of covalency comparable to that of the U-C bond. This finding challenges the traditional view that lanthanide-ligand bonding is predominantly ionic.
Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are computational tools used to probe the nature and extent of covalency. In a Ce(IV)-aryl complex, NLMO analysis indicated a 12% metal contribution to the Ce-Caryl bond, with both 5d and 4f orbitals participating.
The degree of covalency can be influenced by steric and electronic factors of the ligands. For example, in a series of Ce(IV) guanidinate complexes, those with fewer guanidinate ligands showed greater Ce 5d population and a more stabilized Ce(IV) oxidation state, suggesting a different degree of covalency.
Energy-Level Match Strategies for Novel Cerium(IV) Bond Formation
The formation of stable and novel chemical bonds involving Cerium(IV) can be guided by the principle of energy-level matching between the metal and ligand orbitals. A good energy match facilitates stronger orbital overlap and more significant covalent interactions, leading to the stabilization of the resulting bond.
This strategy has been successfully employed in the synthesis of previously elusive Ce(IV)-carbon σ-bond complexes. By using strongly electron-donating ligands, such as imidazolin-2-iminato ligands, the energy levels of the cerium 4f and 5d orbitals can be raised. This enhanced energy-level match with the orbitals of anionic alkyl, aryl, or alkynyl groups facilitates the formation of stable Ce(IV)-C σ-bonds.
Quantum theoretical studies have been instrumental in understanding and predicting the effectiveness of this strategy. Calculations of Kohn-Sham orbital energy levels can provide insights into the energy gap between the metal and ligand orbitals, guiding the choice of appropriate ligands to promote bond formation. For example, the calculated energy gap between a [CH₂SiMe₂Ph]⁻ anion and a [CeL₃]⁺ fragment was found to be significantly smaller when L was a strongly electron-donating imidazolin-2-iminato ligand compared to less donating ligands like methoxide (B1231860) or chloride. This theoretical finding supports the experimental observation that the imidazolin-2-iminato ligand is effective in stabilizing the Ce(IV)-alkyl bond.
Redox Potential Modulation through Ligand Derivatization
The redox potential of the Ce(IV)/Ce(III) couple is a critical parameter that dictates the thermodynamic feasibility of its participation in electron transfer reactions. A key strategy for fine-tuning this potential for specific applications is through the derivatization of the ligands coordinated to the cerium center. By systematically modifying the electronic and steric properties of the coordinating ligands, it is possible to exert precise control over the stability of the +4 oxidation state relative to the +3 state, thereby modulating the redox potential over a wide range. nih.govresearchgate.net
The local electronic environment created by the coordination sphere significantly influences the oxidizing power of the cerium ion. researchgate.net This principle has been demonstrated in numerous studies where functional groups on the ligand framework are altered to achieve desired electrochemical properties. The ability to modulate these properties highlights the potential for creating customized molecular cerium complexes for catalysis and photocatalysis. nih.govacs.org
Detailed Research Findings
Research has shown a clear correlation between the electron donor-acceptor characteristics of ligand substituents and the resulting redox potential of the cerium complex. nih.gov In a systematic study involving cerium(IV) complexes with functionalized tetradentate N₂O₂-donor ligands, a significant shift in the quasi-reversible one-electron reduction potential was observed. nih.govacs.orgunimelb.edu.au The complexes studied were [CeIV(LtBu)₂] (1), [CeIV(LH)₂] (2), and [CeIV(LNO₂)₂] (3), where the ligands are derived from bis(2-hydroxybenzyl)(2-pyridylmethyl)amine with different substituents on the phenolate (B1203915) rings. nih.gov
The derivatization of the ligand has a direct and predictable effect on the redox properties. The introduction of electron-withdrawing nitro groups (in complex 3) results in the least negative reduction potential, indicating that this complex is the most easily reduced. Conversely, electron-donating tert-butyl groups (in complex 1) lead to a more negative reduction potential. nih.gov This modulation spans a range of approximately 600 mV across the series of these three compounds, demonstrating the substantial influence of ligand electronics. nih.gov This trend is consistent with Density Functional Theory (DFT) calculations, which show an energy stabilization of the Highest Occupied Molecular Orbital (HOMO) as the substituents become more electron-withdrawing. nih.govacs.org
The following interactive data tables summarize the electrochemical data from the study on functionalized tetradentate N₂O₂-donor ligands, illustrating the impact of ligand derivatization on the Ce(IV)/Ce(III) redox potential.
Table 1: Redox Potentials of Derivatized Cerium(IV) Complexes
| Compound | Ligand Substituent | E₁/₂ (V vs. Fc⁺/Fc) |
| [CeIV(LtBu)₂] | Electron-Donating (t-Bu) | -1.13 |
| [CeIV(LH)₂] | Neutral (H) | -0.83 |
| [CeIV(LNO₂)₂] | Electron-Withdrawing (NO₂) | -0.52 |
Data sourced from studies on homoleptic bis-tetradentate cerium(IV) complexes. nih.gov
Spectroscopic and Advanced Characterization for Mechanistic Understanding
X-ray Absorption Spectroscopy (XAS) Studies
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific probe that provides insights into both the electronic properties and the local atomic structure around the absorbing atom. It is particularly useful for characterizing amorphous materials and highly disordered systems where traditional X-ray diffraction (XRD) may be limited. unimi.it
Ce L₃-Edge XANES for Oxidation State Verification and Electronic Structure
Ce L₃-edge X-ray Absorption Near-Edge Structure (XANES) is a highly sensitive technique for verifying the oxidation state and probing the electronic structure of cerium compounds. researchgate.netosti.gov Ce(IV) compounds typically exhibit a distinctive double-peaked profile in their L₃-edge XANES spectra. This double-peaked feature corresponds to transitions from the 4f⁰ configuration to final 4f¹5d¹ states. researchgate.net The second peak, appearing at a higher energy (around 5738 eV), is often associated with multielectron excitations. researchgate.net In contrast, Ce(III) compounds, with a 4f¹ configuration, show a single main peak at a lower energy. researchgate.net
The position and shape of the Ce L₃-edge XANES spectrum serve as a "fingerprint" for identifying the cerium oxidation state. acs.org In materials containing a mixture of Ce(IV) and Ce(III), the XANES spectrum is a sum of the individual contributions from both oxidation states, allowing for quantitative analysis by deconvolution using empirical peak fitting. acs.org For instance, studies on nanocrystalline cerium(IV) oxides have utilized in situ XANES to quantify cerium oxidation states during reduction-oxidation cycles, revealing that reduction occurs at temperatures below 500 °C. acs.org
Furthermore, XANES can provide information on the hybridization of Ce 4f and 5d orbitals with ligand orbitals. For example, in cerium(IV) guanidinate complexes, XANES spectra have indicated increasing 4f occupancy with more guanidinate ligands, revealing multiconfigurational ground states. nih.gov The observed low-energy absorption bands in these complexes were attributed to ligand-to-metal charge transfer (LMCT) transitions from guanidinate π orbitals to the cerium 4f shell, with a better energy match between these orbitals leading to increased participation of Ce 4f orbitals in metal-ligand bonds. nih.gov
Data from various Ce(IV) compounds highlight the characteristic double-peaked feature:
| Compound | Ce L₃-edge XANES Peak 1 (eV) | Ce L₃-edge XANES Peak 2 (eV) | Final State Configuration | References |
| CeF₄ | ~5726 | ~5736 | 2p̲4f¹5d¹ and 2p̲4f⁰5d¹ | nih.gov |
| CeO₂ | ~5726 (B) | ~5736 (A) | 2p̲4f¹5d¹ and 2p̲4f⁰5d¹ | acs.org |
| Ce(IV) Guanidinate Complexes | ~5726 | ~5736 | 2p̲4f¹L̲5d¹ and 2p̲4f⁰5d¹ | nih.gov |
EXAFS for Local Coordination Environment
Extended X-ray Absorption Fine Structure (EXAFS) provides quantitative information about the local coordination environment around the absorbing atom, including distances, mean square deviations in distance, coordination numbers, and coordinating species. nist.gov Unlike XANES, which focuses on the near-edge region, EXAFS analyzes the signal up to several hundred electronvolts above the absorption edge, where photoelectrons are backscattered by surrounding atoms, creating oscillations in the absorption spectrum. unimi.itnist.govbeilstein-journals.org
For Ce(IV) compounds, EXAFS studies have been instrumental in determining bond lengths and coordination numbers. For instance, in amorphous CeO₂-TiO₂ thin films, the local environment around cerium ions has been described as cube-like [CeO₈] polyhedra, with a coordination number (CN) of 8 for the Ce-O shell. researchgate.net Ce-O bond distances in such systems are typically found around 2.15 Å, representing the first coordination shell. researchgate.net The second coordination shell, attributed to Ce-Ce bonds, is often observed at approximately 3.83 Å. researchgate.net
Quantitative EXAFS analysis involves subtracting the slowly varying background function from the measured absorption data, converting the energy axis to photoelectron wavenumber, and then performing a complex Fourier transform. nist.gov The resulting data, resembling a pair distribution function, are then interpreted to yield structural parameters. nist.gov
Ultraviolet-Visible (UV-Vis) Absorption and Reflectance Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption and reflectance spectroscopy are widely used to study the electronic transitions and optical properties of Ce(IV) compounds. Ce(IV) compounds often exhibit strong absorption in the ultraviolet region, primarily due to charge transfer transitions. psu.edu
In cerium oxide (CeO₂), a strong absorption band typically appears below 400 nm, which is attributed to the charge-transfer transition from O²⁻(2p) to Ce⁴⁺(4f) orbitals. researchgate.net The optical band gap energy of CeO₂ is approximately 4 eV, characteristic of a wide band gap semiconductor. psu.edu
The color of Ce(IV) compounds can be influenced by charge transfer transitions. For example, in cerium-molybdenum and cerium-phosphorus-molybdenum compounds, the color is attributed to charge transfer transitions involving O(2p), Ce(6s), Ce(4f), and Mo(3d) orbitals. psu.edu The incorporation of dopants or changes in stoichiometry can significantly impact the UV-Vis spectra. For instance, the presence of cerium in Ce-doped TiO₂ can significantly redshift its UV-Vis absorption spectrum and reduce the band gap values, with the redshift attributed to transitions between Ce⁴⁺ and Ce³⁺, where ground-state electrons of Ce³⁺ are excited to the Ce 4f level. frontiersin.org
UV-Vis Diffuse Reflectance Spectroscopy (DRS) is particularly useful for characterizing nanomaterials due to enhanced scattering phenomena in powder samples, avoiding light scattering effects seen in liquid dispersions. isca.me DRS studies on ceria-based materials provide information on surface coordination and different oxidation states of metal ions by measuring d-d, f-d transitions, and oxygen-metal ion charge transfer bands. isca.me
Key absorption characteristics observed in UV-Vis studies of Ce(IV) compounds:
| Feature | Wavelength/Energy Range | Origin/Attribution | References |
| Strong UV absorption | Below 400 nm | O²⁻(2p) to Ce⁴⁺(4f) charge transfer transitions | psu.eduresearchgate.net |
| Absorption edge | Around 250 nm | Indication of band gap | psu.edu |
| Redshift in absorption | Visible region | Transition between Ce⁴⁺ and Ce³⁺ (Ce 4f level) | frontiersin.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Bonding Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, while less commonly applied directly to paramagnetic Ce(IV) species due to their open-shell nature, can be valuable for analyzing bonding in diamagnetic Ce(IV) complexes or in systems where Ce(IV) influences the NMR-active nuclei of surrounding ligands. Studies have utilized ¹H and ¹³C NMR to characterize cerium(IV) complexes, particularly those with organic ligands.
For instance, in cerium(IV)-acetylacetonate (acac¹⁻) complexes, ¹H NMR spectroscopy has been used to identify bound acac¹⁻ ligands (e.g., a peak at 5.45 ppm) and differentiate them from free Hacac. nih.gov This technique can provide insights into the coordination mode and stability of ligands around the Ce(IV) center in solution.
In the study of cerium(IV)-alkyl, -aryl, and -alkynyl complexes, ¹³C{¹H} NMR chemical shifts of Ce(IV)-C signals have been investigated to understand the σ-bonding properties. chinesechemsoc.orgchinesechemsoc.org Quantum theoretical studies complement these experimental observations, revealing that strong electron-donating ligands can enhance the energy-level match of Ce(IV) 5d orbitals with alkyl groups, influencing the observed chemical shifts and the nature of the Ce(IV)-C bonds. chinesechemsoc.orgchinesechemsoc.org The contribution of 5d orbitals to bonding was found to be significantly larger than that of 4f orbitals in these complexes. chinesechemsoc.org
NMR spectroscopy can also be used to confirm the structure and conformation of Ce(IV) complexes in solution. For example, in sandwich-type cerium(IV) heteropolyoxometalate complexes, ³¹P-NMR spectroscopy has been used to characterize the new compound and provide evidence for covalent, inner-sphere bonding of Ce(IV) to the polyoxometalate anion. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically designed to detect and characterize species containing unpaired electrons, such as free radicals and paramagnetic transition metal ions. spectroscopyeurope.comunipg.itbruker.com While Ce(IV) itself is diamagnetic (4f⁰ configuration), EPR is crucial for studying redox processes involving cerium where radical intermediates are formed or where Ce(III) (4f¹ configuration, paramagnetic) is generated.
In cerium-catalyzed reactions, EPR can be employed to identify and quantify radical intermediates, providing insights into reaction mechanisms. For example, in Fenton-like reactions catalyzed by cerium, EPR spin-trapping experiments have successfully detected the production of both hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂•⁻) in the presence of cerium and hydrogen peroxide. acs.org This demonstrates that cerium can redox-cycle with peroxide to generate damaging oxygen radicals. acs.org
EPR can provide information on the structure, reactivity, and environment surrounding radical species. spectroscopyeurope.com It is a versatile technique applicable to various sample states (solids, liquids, solutions) and over a wide temperature range, allowing for the monitoring of thermal reactions or in situ photolysis. spectroscopyeurope.combruker.com
X-ray Photoelectron Spectroscopy (XPS) for Surface and Valence State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique widely used to determine the elemental composition, chemical states, and electronic structure of materials, particularly their surfaces. beilstein-journals.orgaip.orgucl.ac.uk For cerium compounds, XPS is invaluable for distinguishing between Ce(III) and Ce(IV) oxidation states and analyzing surface stoichiometry. aip.orgchalcogen.ro
The Ce 3d XPS spectra are characterized by complex multiplet splitting due to "shake-up" and "shake-down" satellites, which can complicate analysis but also provide detailed information on the electronic states. chalcogen.ro A pure CeO₂ (Ce(IV)) sample typically exhibits six visible components in its Ce 3d spectrum, even though only one chemical state is present. thermofisher.com For Ce(IV) peaks, specific high binding energy doublets (e.g., U'''/V''' at ~917 eV and ~898 eV) are assigned to the final state of Ce⁴⁺3d⁹4f⁰ O2p⁶ and are generally absent in pure Ce₂O₃ (Ce(III)) spectra, making the U''' peak a distinguishing characteristic for Ce(IV). aip.org
XPS analysis can quantify the relative proportions of Ce(III) and Ce(IV) on the surface. Studies on CeO₂ films have shown that while the bulk may predominantly consist of Ce(IV), Ce(III) oxidation states can be preferentially present near the surface, or can be induced by factors like X-ray irradiation during analysis. aip.orgucl.ac.uk The presence of Ce³⁺ ions in partially reduced ceria surfaces is often indicated by a low binding energy feature in the valence band XPS spectra, attributed to the Ce 4f peak. ucl.ac.uk
XPS is also used to investigate interactions at interfaces. For example, XPS analysis of CeO₂ films deposited on germanium has shown that the CeO₂ films mostly consist of Ce⁴⁺, while Ce³⁺ is preferentially found near the surface. aip.org These studies also determine valence band offsets, which are crucial for understanding electronic properties in semiconductor devices. aip.org
Table of Characteristic Ce 3d XPS Peaks for Ce(IV)
| Peak Label (Burroughs et al. convention) | Binding Energy (eV) | Final State Assignment (Ce⁴⁺) | References |
| U'''/V''' | ~917 / ~898 | 3d⁹4f⁰ O2p⁶ | aip.org |
| Other components (U, U'', V, V'') | Varies | Related to 3d⁹4f¹L̲ (ligand hole) | aip.org |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Species Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes and various chemical species present in cerium(IV) oxide. The technique is particularly effective in confirming the formation of CeO₂ and detecting adsorbed species on its surface.
Key Vibrational Modes and Species Identification:
Ce-O Stretching Vibration : A prominent feature in the FTIR spectrum of CeO₂ is the strong absorption band attributed to the Ce-O stretching vibration. This band typically appears at wavenumbers below 600 cm⁻¹, with reported values including 482 cm⁻¹, 491 cm⁻¹, and 510 cm⁻¹, confirming the successful formation of pure CeO₂ smf.mxugal.roniscpr.res.inresearchgate.net. Some studies also report this characteristic band around 800 cm⁻¹ semanticscholar.org.
Hydroxyl and Water Species : The presence of residual water and hydroxyl groups on the surface of CeO₂ nanoparticles is indicated by broad absorption bands. The O-H stretching vibration typically manifests around 3400 cm⁻¹ (ranging from 3270 to 3420 cm⁻¹) ugal.roresearchgate.nettandfonline.comresearchgate.net. Additionally, the scissor bending mode of associated water molecules is observed as a peak around 1630 cm⁻¹ (e.g., 1631 cm⁻¹, 1638 cm⁻¹, 1620 cm⁻¹) ugal.roresearchgate.netsemanticscholar.orgtandfonline.com. The intensity of these O-H vibrations tends to decrease with increasing annealing temperature, signifying the removal of these groups tandfonline.com.
Ce-O-Ce Vibration : A peak in the range of 1054 to 1180 cm⁻¹ has been assigned to the Ce-O-Ce vibration tandfonline.com.
Precursor-related Species : Bands observed in the broader range of 1300 to 4000 cm⁻¹ can be attributed to nitrate (B79036) species from raw materials and hydroxyl groups from water absorption, which undergo significant changes upon calcination ugal.rocsic.es.
FTIR spectroscopy can also reveal differences in CeO₂ nanoparticles resulting from various synthesis methods semanticscholar.org. For instance, vacuum-annealed CeO₂ may exhibit a slight redshift in the H-O-H bending position, potentially due to the adsorption of hydroxyl groups on facets rich in oxygen vacancies tandfonline.com.
Table 1: Characteristic FTIR Vibrational Modes in Cerium(IV) Oxide
| Wavenumber Range (cm⁻¹) | Assignment | Reference(s) |
| < 600 (e.g., 482, 491, 510, 800) | Ce-O stretching vibration | smf.mxugal.roniscpr.res.inresearchgate.netsemanticscholar.org |
| 3270-3420 (broad) | O-H stretching (water/hydroxyl) | ugal.roresearchgate.nettandfonline.comresearchgate.net |
| 1620-1638 | H-O-H bending (adsorbed water) | ugal.roresearchgate.netsemanticscholar.orgtandfonline.com |
| 1054-1180 | Ce-O-Ce vibration | tandfonline.com |
| 1300-4000 | Nitrate/Hydroxyl (precursor-related) | ugal.rocsic.es |
Raman Spectroscopy for Defect Site Characterization
Raman spectroscopy is highly sensitive to the structural integrity and the presence of defects, particularly oxygen vacancies, in the CeO₂ lattice. The technique provides crucial information on the vibrational properties and local atomic arrangements.
Key Raman Modes and Defect Signatures:
F₂g Mode (Ce-O Symmetric Stretching) : The most prominent Raman active mode for CeO₂ with a cubic fluorite structure is the triply degenerate F₂g mode, typically observed around 462-466 cm⁻¹ (e.g., 463.9 cm⁻¹, 464 cm⁻¹, 464.8 cm⁻¹) niscpr.res.inaip.orgmdpi.comacs.orgaip.org. This peak corresponds to the symmetric stretching vibrations of oxygen ions around the Ce⁴⁺ ions in the CeO₈ octahedra aip.orgmdpi.com.
Defect-Induced (D) Modes and Oxygen Vacancies : The presence of oxygen vacancies and other lattice defects in CeO₂ gives rise to additional bands, often referred to as defect-induced (D) modes. A broad band in the range of 540-600 cm⁻¹ (e.g., 550 cm⁻¹, 560 cm⁻¹, 580 cm⁻¹, 590.32 cm⁻¹, 600 cm⁻¹) is a characteristic signature of these defects aip.orgmdpi.comacs.orgaip.orgresearchgate.netosti.govacs.org.
Specifically, the 560 cm⁻¹ band has been directly attributed to oxygen vacancies generated during the reduction of ceria, and its disappearance upon oxygen adsorption further supports this assignment acs.org.
The peak at 600 cm⁻¹ can originate from non-stoichiometric oxygen vacancies due to the reduction of Ce⁴⁺ to Ce³⁺ mdpi.com.
Peaks around 540-550 cm⁻¹ are often associated with oxygen vacancies created as charge compensation defects when aliovalent dopants (e.g., Gd³⁺ replacing Ce⁴⁺) are introduced into the lattice mdpi.com.
Second-Order Modes : Weaker bands corresponding to second-order phonon modes are also observed:
A second-order transverse acoustic (2TA) mode can appear around 258 cm⁻¹ or 289.5 cm⁻¹ aip.orgacs.org.
Second-order longitudinal optical (2LO) modes are typically found around 1040-1060 cm⁻¹, 1161 cm⁻¹, or 1179 cm⁻¹ aip.orgacs.orgresearchgate.net.
Peroxide Species : In the high-frequency region (800-900 cm⁻¹), characteristic stretching vibrations of peroxide (O₂²⁻) species can be detected on oxidized and defective ceria surfaces acs.org. Bands at 830 cm⁻¹ and 862 cm⁻¹ suggest the presence of both isolated and clustered two-electron defects acs.org.
Influence of Doping and Defects : The position and intensity of Raman peaks are highly sensitive to the concentration of oxygen vacancies and the type of dopant mdpi.comcapes.gov.br. A shift of the F₂g peak to lower wavenumbers and an increase in its intensity with doping often indicate an increase in oxygen vacancies and the presence of Ce³⁺ ions aip.orgresearchgate.net. Peak broadening in Raman spectra can be explained by phonon scattering at defects mdpi.com. Furthermore, defect sites can be surface-enriched, as indicated by studies using different excitation laser lines capes.gov.br.
Table 2: Characteristic Raman Vibrational Modes and Defect Signatures in Cerium(IV) Oxide
| Wavenumber Range (cm⁻¹) | Assignment | Reference(s) |
| 462-466 | F₂g mode (Ce-O symmetric stretching) | niscpr.res.inaip.orgmdpi.comacs.orgaip.org |
| 540-600 (e.g., 550, 560, 580, 590, 600) | Defect-induced (D) mode, Oxygen Vacancies | aip.orgmdpi.comacs.orgaip.orgresearchgate.netosti.govacs.org |
| 258-289.5 | Second-order Transverse Acoustic (2TA) mode | aip.orgacs.org |
| 1040-1179 | Second-order Longitudinal Optical (2LO) mode | aip.orgacs.orgresearchgate.net |
| 800-900 (e.g., 830, 862) | Peroxide (O₂²⁻) stretching vibrations | acs.orgacs.org |
Luminescence Properties and Electronic Transitions in Various Matrices
The luminescence properties of cerium(4+) (CeO₂) are intimately linked to its electronic structure, particularly the interplay between the Ce⁴⁺ and Ce³⁺ oxidation states and the presence of oxygen vacancies. While stoichiometric CeO₂ often exhibits low or no intrinsic luminescence, the introduction of defects or dopants can significantly alter its luminescent behavior.
Intrinsic and Charge Transfer Luminescence:
Low Intrinsic Luminescence : Pure nanocrystalline CeO₂ typically demonstrates low luminescence intensity or, in some cases, no observable luminescence researchgate.netacs.orgeasychair.orgfunctmaterials.org.ua.
Charge Transfer Transitions : Absorption peaks observed at 270 nm and 340 nm are attributed to charge transfer transitions from the O 2p valence band to the Ce 4f conduction band tandfonline.com. In doped CeO₂ systems, a broad excitation band can arise from the charge transfer transition between O²⁻ and Ce⁴⁺ acs.org. Electron transitions from the 4f band to the valence band in CeO₂ are responsible for emission bands in the energy range of 3.0–3.8 eV mdpi.com.
Defect-Induced and Doping-Enhanced Luminescence:
Role of Oxygen Vacancies and Ce³⁺ : The luminescence in CeO₂ nanoparticles is closely associated with the co-existence of Ce³⁺ and Ce⁴⁺ ions on the surface, with oxygen vacancies compensating for the charge deficiency introduced by Ce³⁺ researchgate.net. The reduction of Ce⁴⁺ to Ce³⁺, facilitated by oxygen vacancies, is critical for electron transport and directly influences the photoluminescence (PL) spectra aip.org.
Dopant-Induced Luminescence : Doping CeO₂ with rare-earth elements (e.g., Eu³⁺, Tb³⁺, Nd³⁺) is a common strategy to induce or enhance luminescence. These dopants can either exhibit their characteristic f-f electronic transitions or promote the formation of oxygen vacancies to maintain charge neutrality, thereby influencing the luminescence of the host matrix researchgate.netacs.orgmdpi.comtandfonline.combas.bg.
For instance, Eu³⁺-doped ceria displays distinct emission bands in the 540–620 nm region, corresponding to the ⁵D₀ → ⁷Fⱼ transitions of Eu³⁺ mdpi.com.
Tb³⁺-doped CeO₂ shows a broad emission band around 529 nm (green region), originating from the ⁵D₄→⁷F₅ transition of Tb³⁺ ions tandfonline.com.
Doping zinc oxide (ZnO) films with Ce⁴⁺ can significantly enhance their ultraviolet luminescence bas.bg.
Environmental Factors : The photoluminescence properties of rare-earth-doped CeO₂ nanoparticles can be temperature-dependent, affecting emission intensity and spectra tandfonline.com. Increased calcination temperature can lead to a blue shift in the emission band and a decrease in peak intensity niscpr.res.in. Furthermore, the presence of metal nanoparticles (e.g., Au, AuPd, Pd) can dramatically increase the emission intensity of CeO₂ through metal-enhanced luminescence effects easychair.org.
Table 3: Summary of Luminescence Properties and Electronic Transitions in Cerium(IV) Oxide
| Emission/Absorption Feature | Wavelength/Energy Range | Origin/Transition | Reference(s) |
| Absorption Peaks | 270 nm, 340 nm | O 2p valence band to Ce 4f conduction band (CT) | tandfonline.com |
| Emission Bands (CeO₂) | 3.0-3.8 eV | Electron transitions from Ce 4f to O 2p valence band | mdpi.com |
| Absorption Peak (Oxygen-deficient CeO₂) | 400-600 nm | Ce³⁺ 4f–5d transition, oxygen vacancies | tandfonline.com |
| Emission Bands (Defect-induced) | 400-500 nm (e.g., 430-494 nm) | Oxygen vacancies, dislocations, Ce³⁺ presence | researchgate.netmdpi.com |
| Emission Bands (Eu³⁺-doped) | 540-620 nm | ⁵D₀ → ⁷Fⱼ transitions of Eu³⁺ | mdpi.com |
| Emission Band (Tb³⁺-doped) | 529 nm | ⁵D₄→⁷F₅ transition of Tb³⁺ | tandfonline.com |
| UV Luminescence (Ce⁴⁺-doped ZnO) | Enhanced | Doping effect of Ce⁴⁺ in ZnO matrix | bas.bg |
Reactivity and Mechanistic Studies of Cerium Iv
Photochemical Reactivity of Cerium(IV) Complexes
Photoinduced Electron Transfer Processes
Photoinduced electron transfer (PET) processes involving Cerium(IV) complexes have emerged as a powerful strategy for activating molecules under mild conditions, leading to the formation of reactive radical intermediates. acs.orgnih.gov Unlike classic photoredox catalysts based on expensive iridium or ruthenium, cerium is significantly more abundant, making it an economically and ecologically attractive alternative. acs.orgnih.gov
Two distinct mechanisms are primarily observed in cerium photoredox chemistry for generating reactive radical intermediates:
Single Electron Transfer (SET) from Ce(III) in its excited state: While the article focuses on Ce(IV), it's important to note that Ce(III) can also participate in photoredox cycles. acs.orgnih.gov
Photoinduced Ligand-to-Metal Charge Transfer (LMCT) in Ce(IV) complexes: This mechanism is particularly relevant for Ce(IV). Upon irradiation with light, an electron is transferred from a ligand to the cerium(IV) center. acs.orgnih.govacs.orgnih.gov This LMCT excitation often triggers bond homolysis, leading to the generation of oxidized ligand-centered radicals and a reduced Ce(III) metal center. nih.gov This process is distinct from the typical photoinduced electron transfer events seen with Ir- or Ru-polypyridyl complexes. nih.gov
For instance, light-induced LMCT of cerium(IV) carboxylates can lead to the formation of carboxylate radicals, which then undergo decarboxylation to yield alkyl radicals. acs.orgnih.gov Similarly, LMCT excitation of in situ formed Ce(IV) alkoxide complexes can generate alkoxy radicals. nih.gov These alkoxy radicals can then participate in further reactions, such as 1,5-hydrogen atom transfer (HAT) processes to form alkyl radicals, or β-scission to generate carbonyl compounds and distal carbon-centered radicals. nih.gov
The electronic structures of Ce(IV) complexes are sensitive to the ligand environment, and their intense colors are primarily attributed to parity-allowed LMCT transitions from ligand π orbitals to the cerium 4f shell. rsc.org A better energy match between the ligand orbitals and the cerium 4f orbitals can increase the participation of Ce 4f orbitals in the metal-ligand bonds. rsc.org
Generation of Reactive Radicals
Cerium(IV) compounds are well-known for their ability to generate reactive radicals, primarily through single-electron transfer (SET) oxidation pathways. researchgate.net This radical generation is a cornerstone of many Ce(IV)-mediated reactions.
Key aspects of radical generation by Ce(IV) include:
Oxidative Decarboxylation: As discussed in detail in section 5.4.3, Ce(IV) can induce the oxidative decarboxylation of carboxylic acids, leading to the formation of alkyl radicals. acs.orgnih.govrsc.org This process often involves the formation of a cerium(IV) carboxylate complex, which upon light irradiation or thermal activation, undergoes homolytic cleavage of the Ce-oxygen bond, yielding a carboxylate radical that rapidly decarboxylates to a carbon-centered radical. acs.orgnih.gov
Oxidation of Alcohols: Ce(IV) can activate alcohols to generate alkoxy radicals, particularly through LMCT processes in Ce(IV) alkoxide complexes. nih.gov These alkoxy radicals are highly reactive intermediates that can undergo subsequent transformations like β-scission or hydrogen atom transfer. nih.gov
Homolytic Cleavage of Ce(IV)–C σ-bonds: Investigations into the decomposition of cerium(IV) alkyl complexes have shown the generation of alkyl radicals, indicating a homolytic cleavage mechanism of the Ce(IV)–C(sp3) σ-bond. chinesechemsoc.org This is a significant difference from the decomposition mechanisms observed for rare-earth(III)–C(sp3) σ-bonds. chinesechemsoc.org
Oxidation of various organic substrates: Ce(IV) acts as a strong one-electron oxidant, and its reactions with various organic compounds often proceed via free radical mechanisms or involve the formation of intermediate complexes that disproportionate to yield radicals. researchgate.netcdnsciencepub.comniscpr.res.in For instance, the oxidation of toluene (B28343) by Ce(IV) involves the formation of an adduct that undergoes electron transfer to generate radical species. researchgate.net
The generation of these reactive radicals allows for a wide array of synthetic applications, including C–C bond cleavage and functionalization of inert C–H and C–C bonds. nih.govuantwerpen.bethieme-connect.com
Decarboxylative Functionalizations
Decarboxylative functionalizations, particularly those involving carboxylic acids, are a significant area where Cerium(IV) plays a crucial role. These reactions convert readily available and inexpensive carboxylic acids into reactive intermediates, enabling the synthesis of valuable chemicals. rsc.org
The general pathway for Ce(IV)-mediated decarboxylative functionalizations often involves oxidative decarboxylation, leading to the formation of carbon-centered radicals. acs.orgrsc.orgnih.gov
Mechanism of Decarboxylative Functionalization:
Complex Formation: A cerium(IV) species forms a complex with the carboxylic acid. acs.orgnih.govcdnsciencepub.com
Photoinduced LMCT/Homolysis: Upon light irradiation, or in some cases, through thermal processes, the cerium(IV) carboxylate complex undergoes a photoinduced ligand-to-metal charge transfer (LMCT) and subsequent homolytic cleavage of the Ce–oxygen bond. acs.orgnih.govnih.govrsc.org This generates a carboxylate radical and a reduced Ce(III) species. acs.orgnih.govrsc.org
Decarboxylation: The highly unstable carboxylate radical rapidly undergoes decarboxylation, releasing carbon dioxide (CO2) and forming a carbon-centered alkyl radical. acs.orgnih.govrsc.orgrsc.org
Radical Trapping/Further Reaction: The generated alkyl radical can then be trapped by various reagents to form new C-X bonds (where X can be C, N, F, etc.) or undergo further transformations. acs.orgnih.govrsc.org
Examples of Decarboxylative Functionalizations:
Decarboxylative Fluorination: A novel ligand-free, cerium-catalyzed decarboxylative fluorination of carboxylic acids has been reported. This method utilizes photoinduced LMCT of cerium(IV) carboxylate to generate alkyl radicals, which are then fluorinated. acs.org
Decarboxylative Hydrazination: Cerium photocatalysis has been successfully employed for the radical decarboxylative hydrazination of unactivated carboxylic acids with di-tert-butylazodicarboxylate (DBAD), providing efficient access to hydrazine (B178648) derivatives. rsc.org
Oxidation of α-hydroxy acids: Ce(IV) oxidizes α-hydroxy acids, with the rate-controlling step involving the disproportionation of a Ce(IV)–α-hydroxy acid complex, producing a free radical that further reacts with Ce(IV). cdnsciencepub.com
Oxidative Decarboxylation of Aminopolycarboxylic Acids: Ce(IV) has been shown to oxidatively decarboxylate aminopolycarboxylic acids like EDTA, with the reaction proceeding in stages and leading to products such as carbon dioxide and formaldehyde. mst.edumst.edu
| Reaction Type | Key Intermediate | Cerium(IV) Role | Outcome/Product Type |
|---|---|---|---|
| Decarboxylative Fluorination | Alkyl radical | Photoinduced LMCT catalyst | Alkyl fluorides |
| Decarboxylative Hydrazination | Carbon-centered radical | Photocatalyst | Hydrazine derivatives |
| Oxidation of α-hydroxy acids | Free radical (R1R2ĊOH) | Oxidant, forms intermediate complex | Lower sugar derivatives (e.g., D-arabinose from D-glucono-1,5-lactone) rsc.org |
| Oxidative Decarboxylation of Aminopolycarboxylic Acids | Radical species | Oxidant | CO2, formaldehyde, other oxidized products |
Interactions of Cerium(IV) with Surfaces and Defect Sites
The interactions of Cerium(IV) with surfaces and defect sites are critical to its performance in various applications, particularly in catalysis and solid-state chemistry. Cerium dioxide (CeO2), a prominent Ce(IV) compound, exhibits a fluorite structure and is known for its unique redox properties, which are intimately linked to the presence of oxygen vacancies and the interconvertibility of Ce(III) and Ce(IV) oxidation states. wikipedia.orgnih.gov
Key Aspects of Interactions with Surfaces and Defect Sites:
Oxygen Vacancies and Small Polarons: In the stable fluorite phase of ceria, oxygen vacancies and small polarons (electrons localized on cerium cations, i.e., Ce(III) sites) are the primary defects. wikipedia.orgatamanchemicals.com The concentration of these oxygen defects directly influences the diffusion rate of oxide anions within the lattice, impacting ionic conductivity. wikipedia.orgatamanchemicals.com
Redox Activity at Defect Sites: The presence of oxygen vacancies at terminating ceria planes governs the energetics of ceria's interactions with adsorbate molecules and its wettability. wikipedia.org These vacancies serve as crucial sites for redox reactions, enabling the interconversion between Ce(III) and Ce(IV) oxidation states. nih.gov
Influence on Catalytic Applications: Controlling surface interactions is key to harnessing ceria in catalytic applications. wikipedia.org For instance, ceria is widely used as a heterogeneous catalyst, notably in the water-gas shift reaction and for oxidizing carbon monoxide. wikipedia.org Its ability to interconvert between CeOₓ materials is fundamental to its role as an oxidation catalyst. wikipedia.org
Enhancement of Catalytic Activity: Ce(IV) can enhance the catalytic oxidation activity of other metal active sites, such as single-site copper in Metal-Organic Frameworks (MOFs). osti.gov This enhancement is believed to be due to metal-ceria interactions and the low coordination numbers of interfacial atoms at the corners of metal nanoparticles. osti.gov The Ce support can render other metal atoms more reducible, facilitating the decomposition of peroxides and the generation of oxygen-centered radicals. osti.gov
Surface Modification and Doping: Research on ceria abrasives for chemical mechanical polishing (CMP) focuses on modifying and doping abrasive particles and controlling particle size. atamanchemicals.com The formation of Ce-O-Si bonds leads to the adsorption of ceria particles on the surface after polishing, particularly problematic with smaller particle sizes. atamanchemicals.com
Data on Defect Chemistry and Surface Interactions:
| Defect Type | Description | Impact on Ceria Properties |
|---|---|---|
| Oxygen Vacancies | Missing oxygen atoms in the crystal lattice. | Increases diffusion rate of oxide anions, enhances ionic conductivity. wikipedia.orgatamanchemicals.com |
| Small Polarons (Ce(III) sites) | Electrons localized on cerium cations (Ce(III)). | Contributes to electronic conductivity at low oxygen partial pressures. wikipedia.org |
| Ce3+/Ce4+ Ratio | Ratio of trivalent to tetravalent cerium ions on the surface. | Influences catalytic activities, e.g., superoxide (B77818) dismutase activity. nih.gov |
The preference of oxygen vacancies to be at the surface or in the bulk can vary depending on the specific crystallographic face of CeO2. For example, on the (200) face, the vacancy prefers to be at the surface, while for the (331) face, the opposite is true. ic.ac.uk On other faces, defects rearrange to reduce the defect dipole in the Z-direction. ic.ac.uk
Advanced Applications and Functional Materials
Cerium(IV) in Homogeneous Catalysis
Cerium(IV) compounds are highly effective in various oxidation reactions in organic synthesis. Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is a prominent one-electron oxidizing agent widely utilized for its versatility organic-chemistry.orgresearchgate.netnih.gov.
Alcohols: CAN is effective in oxidizing secondary alcohols to ketones and benzylic alcohols to aldehydes organic-chemistry.org. When supported on modified silica (B1680970), catalytic amounts of Cerium(IV) phosphonate (B1237965) modified silica, with sodium bromate (B103136) as a re-oxidant, can oxidize alcohols to ketones or carboxylic acids acsgcipr.orgresearchgate.net. Studies have shown that the oxidation of industrially significant alcohols, such as geraniol, 1-phenyl ethanol (B145695), and benzyl (B1604629) alcohol, by Cerium(IV) in sulfuric acid can be catalyzed by transition metal ions including Nickel(II), Copper(II), and Zinc(II) asianpubs.orgresearchgate.net. The specific mechanism of alcohol oxidation by Cerium(IV) is influenced by the choice of metal ion catalyst and the nature of the acidic medium mgesjournals.com. Additionally, Iridium(III) and Rhodium(III) have been reported to catalyze Cerium(IV) oxidation of alcohols benthamopen.combenthamopen.com.
Alkenes: CAN facilitates oxidative addition reactions of electrophilic radicals to alkenes, leading to the formation of carbon-carbon and carbon-heteroatom bonds organic-chemistry.orgnih.gov. For instance, oxidative ring expansion of methylenecyclopropanes with CAN under an oxygen atmosphere yields 2,2-diarylcyclobutanones organic-chemistry.org. Furthermore, the oxidative addition of 1,3-dicarbonyl compounds to alkenes, mediated by CAN, produces dihydrofurans and lactones in good yields rsc.org. Cerium(IV) salts are also effective catalysts for the esterification of alkenes with carboxylic acids, adhering to Markovnikov's rule researchgate.netresearchgate.net.
Sulfides: Catalytic amounts of CAN supported on silica gel can oxidize sulfides to sulfoxides when sodium bromate serves as the primary oxidant organic-chemistry.org. Similarly, Cerium(IV) triflate effectively catalyzes the selective oxidation of various dialkyl, alkyl aryl, and cyclic sulfides to their corresponding sulfoxides using aqueous hydrogen peroxide researchgate.net.
Other Organic Transformations: Cerium(IV) also mediates other crucial reactions:
Mild oxidation of anions (e.g., azide, thiocyanate, iodide, and bromide) by CAN in the presence of substituted cyclopropyl (B3062369) alcohols yields β-functionalized ketones organic-chemistry.org.
CAN efficiently catalyzes the aza-Michael reaction of amines with α,β-unsaturated carbonyl compounds in water, producing β-amino carbonyl compounds organic-chemistry.org.
Cerium(IV) ammonium nitrate acts as a good initiator for the direct transformation of diethyl malonate into diethyl ketomalonate by molecular oxygen researchgate.net.
Cerium-based catalysts, including Cerium dioxide (ceria) and Cerium-based metal-organic frameworks (MOFs), have been developed for the hydrolysis of various phosphate (B84403) species, including pyrophosphates and different types of phosphoesters tandfonline.com. Cerium(IV) complexes are also employed for practical applications in the hydrolysis of phosphates and pyrophosphates tandfonline.com.
The application of Cerium-based catalysts for phosphate hydrolysis extends into biomimetic systems. These catalysts are suitable for integration into biology/nanoarchitecture hybrids, paving the way for broad applications in fields such as biochemistry, pharmaceutics, and informatics tandfonline.com.
Cerium(IV) in Heterogeneous Catalysis
Ceria (CeO2) is a critical component in heterogeneous catalysis, particularly in automotive exhaust systems srce.hrstanfordmaterials.comresearchgate.net. Its high catalytic activity is intrinsically linked to its ability to cycle between the Ce(IV) and Ce(III) oxidation states and the mobility of lattice oxygen within its structure researchgate.net. Ceria significantly enhances the catalytic activities of various reactions when utilized as a support for transition metals researchgate.net.
Cerium(IV) oxide is highly valued for its exceptional oxygen storage and release capacity (OSC), coupled with its thermal and mechanical stability srce.hrstanfordmaterials.com. This unique property allows ceria to function as a dynamic reservoir for oxygen, which is crucial for optimizing combustion conditions and mitigating harmful emissions stanfordmaterials.com. The reversible redox couple of Ce(IV)/Ce(III) is fundamental to ceria's effectiveness as an oxygen storage material srce.hr. The formation of neutral oxygen vacancies within the ceria lattice is believed to involve the reduction of two adjacent cerium ions from Ce(IV) to Ce(III) aip.org. Research indicates that the formation of these oxygen vacancies is significantly more facile in ceria nanocrystallites compared to extended surfaces, which accounts for the observed high reactivity of nanostructured ceria nih.gov. Doping ceria with certain elements, such as copper, can further facilitate the formation of oxygen vacancies diva-portal.orgntu.ac.uk. The oxygen storage capacity of ceria is vital for maintaining optimal catalyst performance under fluctuating air/fuel conditions in applications like automotive exhaust treatment sae.orgsae.org.
Cerium dioxide (ceria) is a pivotal constituent in three-way catalytic (TWC) converters, which are essential components in automotive exhaust systems srce.hrstanfordmaterials.comresearchgate.netsae.orgsae.orgrareearthpowder.com. These converters are designed to simultaneously reduce three primary types of pollutants: nitrogen oxides (NOx), carbon monoxide (CO), and unburned hydrocarbons (HC) srce.hr. The catalytic process within a TWC involves three simultaneous reactions:
Reduction of nitrogen oxides into elemental nitrogen and oxygen.
Oxidation of carbon monoxide to carbon dioxide.
Oxidation of hydrocarbons into carbon dioxide and water srce.hr.
TWCs typically comprise a monolithic support, often made of cordierite, which has a honeycomb structure. This support is coated with a catalytically active material that includes a thermally stable support (commonly aluminum oxide), noble metals (such as platinum and/or palladium for oxidation reactions, and rhodium for reduction reactions), and a ceria-based promoter, frequently a cerium-zirconium oxide solid solution (CexZr1-xO2) srce.hrrareearthpowder.comgoogle.comgoogle.com.
Ceria's primary function in TWCs is to act as an oxygen buffer. During lean-to-rich transitions in the exhaust gas, reduced ceria (Ce2O3) stores oxygen, thereby promoting the reduction of NOx. Conversely, during rich-to-lean transitions, ceria releases stored oxygen, providing the necessary oxidant for the oxidation of CO and HC srce.hrsae.orgsae.orgresearchgate.net. Beyond its oxygen buffering capacity, ceria also enhances the catalytic activity for other reactions, such as the water-gas shift reaction, under rich conditions sae.orgsae.org. Furthermore, ceria contributes to catalyst durability by promoting the dispersion of precious metals and acting as a stabilizer for the support material sae.orgsae.orgtytlabs.co.jp. The oxidation of reduced ceria by water (H2O) or carbon dioxide (CO2) plays a significant role in the dynamics of oxygen storage, indicating that this process is largely equilibrium-controlled researchgate.netcapes.gov.br. Ceria-based oxides also play a crucial role in suppressing the sintering of noble metals by stabilizing platinum in a high-oxidation state, forming rigid Pt-O-Ce bonds that serve as anchoring points tytlabs.co.jp.
Oxidation of Volatile Organic Molecules
Cerium(IV) oxide (ceria) is extensively utilized for the catalytic oxidation of volatile organic molecules (VOCs) due to its exceptional redox properties, high oxygen mobility, and robust chemical and photochemical stability. wikipedia.orgereztech.comfishersci.se The catalytic oxidation of VOCs over ceria-based catalysts typically proceeds via the Mars-van Krevelen (MvK) mechanism. In this mechanism, adsorbed VOC molecules react with the lattice oxygen of the ceria, leading to the formation of oxygen vacancies and the reduction of Ce(IV) to Ce(III). Subsequently, gaseous oxygen re-oxidizes the reduced ceria surface, regenerating the active sites. ereztech.comereztech.comamericanelements.comwikipedia.org
Water-Gas Shift Reaction
Cerium(IV) oxide plays a pivotal role in the water-gas shift (WGS) reaction (CO + H2O → CO2 + H2), a critical process for hydrogen production, owing to its high oxygen storage capacity, oxygen mobility, and reducibility, facilitated by the reversible Ce(IV)/Ce(III) redox couple. wikipedia.orgwikipedia.orgamericanelements.comattelements.comfishersci.fisolvo-chem.comereztech.com The WGS reaction over ceria-based catalysts primarily follows a redox mechanism. In this pathway, carbon monoxide (CO) is oxidized by the lattice oxygen of ceria, reducing Ce(IV) to Ce(III). The resulting oxygen vacancies are then re-oxidized by water (H2O), producing hydrogen (H2). attelements.comsolvo-chem.comereztech.comereztech.comatamanchemicals.com
While platinum-ceria catalysts are highly active, nickel-ceria (Ni/CeO2) catalysts are considered promising alternatives due to their notable activity and economic feasibility. wikipedia.org The incorporation of nickel(II) ions into the ceria lattice in Ni/CeO2 systems enhances the formation of oxygen vacancies, contributing to their high activity and selectivity for the WGS reaction. wikipedia.orgattelements.comfishersci.com Studies on Cu/CeO2 catalysts highlight the crucial role of the copper-ceria interface in facilitating water dissociation, with reaction rates directly correlating with the Ce(IV) ↔ Ce(III) redox cycle and the formation of carbon dioxide (CO2) and hydrogen. solvo-chem.comereztech.com For instance, the activation energy for the WGS reaction over 5 at.% Cu–Ce(La)Ox catalysts was determined to be 30.4 kJ/mol, significantly lower than the 58.5 kJ/mol observed for pure Ce(La)Ox, indicating enhanced catalytic efficiency. ereztech.com
Table 1: Activation Energies for Water-Gas Shift Reaction over Ceria-Based Catalysts ereztech.com
| Catalyst Type | Activation Energy (kJ/mol) |
| Ce(La)Ox | 58.5 |
| 5 at.% Ni–Ce(La)Ox | 38.2 |
| 5 at.% Cu–Ce(La)Ox | 30.4 |
Advanced Oxidation Processes
Cerium(IV) oxide is a key component in advanced oxidation processes (AOPs), particularly in photocatalysis and thermocatalysis, for the degradation of pollutants. With a band gap of approximately 3.2 eV, CeO2 is widely investigated as a photo/thermocatalyst due to its facile Ce(III)/Ce(IV) redox cycle and high oxygen mobility at moderate temperatures. ereztech.com
In photothermocatalytic oxidation processes, CeO2 facilitates the generation of reactive oxygen species (ROS), such as superoxide (B77818) ions (O2−), hydroxyl radicals (•OH), and other active oxygen species, through both thermal and photo excitation. These ROS are crucial for the complete oxidation of adsorbed volatile organic molecules (VOCs), following a Mars-van Krevelen-like mechanism. ereztech.com The creation of oxygen vacancies (OVs) within the ceria lattice is essential for enhancing the generation of these reactive species. Oxygen vacancies can be induced through various methods, including thermal treatment under reductive atmospheres (e.g., H2, CO, NH3, vacuum), electrochemical reduction, or photolysis by ultraviolet radiation. ereztech.com
Cerium(IV)-Based Metal-Organic Frameworks (MOFs) as Catalysts and Supports
Cerium(IV)-based Metal-Organic Frameworks (Ce(IV)-MOFs) have garnered significant attention for their high porosity and their applications in catalysis, photocatalysis, and sensing, primarily owing to their inherent redox properties. fishersci.comnih.gov The synthesis of Ce(IV)-MOFs often involves cerium ammonium nitrate (CAN) and carboxylic linkers, sometimes utilizing solvent-free methods to form hexanuclear Ce–O clusters that are structurally similar to those found in zirconium-based MOFs. fishersci.comnih.gov
Ce-MOFs, such as Ce-MOF-808, Ce-BTC, and Ce-UiO-66, serve as effective precursors for the synthesis of ceria catalysts, particularly for VOC combustion. fishersci.fifishersci.ca For instance, calcining Ce-MOF templates can yield porous CeO2 with high specific surface areas (e.g., 90.5 m2 g-1) and desirable nanorod morphologies, which are beneficial for catalytic activity. fishersci.ca Beyond their role as precursors, Ce-UiO-66 MOFs themselves function as efficient heterogeneous catalysts for the photo-oxidation of substituted benzylic alcohols to benzaldehydes under near ultraviolet light irradiation. These MOFs demonstrate excellent catalytic performance, including high yields and conversions, and exhibit reusability over multiple cycles without significant loss of activity. nih.gov
Interactions with Other Metal Ion Catalysts
Cerium(IV) exhibits strong synergistic interactions with various other metal ions, significantly enhancing catalytic performance in a wide range of redox reactions. Cerium(IV) oxidation reactions are known to be catalyzed by a diverse array of metal ions, including chromium(III), copper(II), silver(I), iridium(III), palladium(II), ruthenium(III), osmium(VIII), mercury(II), and manganese(II). americanelements.comwikipedia.org
These interactions often lead to enhanced redox activity and efficiency. For example, in CuO-CeO2 catalysts, a strong interaction between the copper oxide and ceria phases results in improved redox activity and superior efficiency for the total oxidation of VOCs. wikipedia.org Similarly, CeO2-ZrO2 mixed oxides demonstrate enhanced catalytic activity due to increased mobility of lattice oxygen species and improved reducibility of Ce(IV) to Ce(III). wikipedia.orgwikipedia.org In Co3O4-CeO2 mixed oxides, ceria plays a crucial role in supplying oxygen to cobalt, thereby maintaining its higher valence state and contributing to superior catalytic activity for reactions like benzene (B151609) oxidation. rmreagents.com
Ceria also acts as a stabilizer for noble metals and alumina, promoting various reactions such as the water-gas shift (WGS) and carbon monoxide oxidation. ereztech.com The strong metal-support interaction (SMSI) effect is a key factor, as observed in cobalt-ceria WGS catalysts where ceria prevents the sintering of the active Co(0) phase, leading to enhanced stability and redox activity. attelements.com Furthermore, in silver-ceria (Ag/CeO2) composites used for the abatement of CO, soot, and VOCs, a synergistic effect is observed where oxygen adsorption on the silver surface leads to atomic oxygen species that migrate to the ceria surface and then to the pollutant particles, facilitating their complete oxidation. fishersci.nl The specific mechanism of catalysis is often dependent on the nature of the substrate, the oxidant, and the experimental conditions, including the acid medium. americanelements.com In some instances, the metal ion catalyst, such as silver(I), forms an intermediate complex with the substrate, which then interacts with Cerium(IV) in the rate-determining step. wikipedia.org
Cerium(IV) in Materials Science Beyond Catalysis
Beyond its extensive applications in catalysis, Cerium(IV) oxide (ceria) is a highly versatile material with significant utility in various other fields of materials science. Its unique properties, including thermal and mechanical stability, insolubility in water and dilute acids, and the ability to exist in both Ce(III) and Ce(IV) oxidation states, enable its use in diverse functional materials. wikipedia.orgereztech.comfishersci.se Ceria finds applications as an abrasive, particularly in the grinding and polishing of materials like specialized glass, and as coatings for heat-resistant alloys and ceramics. fishersci.se In nanotechnology, CeO2 nanoparticles are integral to the manufacturing of electronics and are explored for various other advanced applications. ereztech.comfishersci.sefishersci.be
Energy Storage Technologies (e.g., Fuel Cells, Supercapacitors)
Cerium(IV)-based materials are increasingly recognized for their potential in energy storage technologies, with some applications nearing commercial viability. americanelements.comfishersci.fi
Fuel Cells : Ceria-based materials are crucial as electrolytes in solid oxide fuel cells (SOFCs), especially for intermediate temperature operation (IT-SOFCs), due to their excellent oxide ion conductivity. ereztech.comfishersci.ca The facile interconversion between the Ce(III) and Ce(IV) oxidation states makes ceria a vital component for electrodes in SOFCs, enabling efficient oxygen storage and release. ereztech.com Composite materials, such as geopolymer/CeO2 (GP_CeO2), have been synthesized as low-cost solid electrolytes, demonstrating high conductivity, for example, 1.86 × 10−2 Ω−1 cm−1 at 700 °C with an activation energy of 0.26 eV in the 500–700 °C range. fishersci.ca Furthermore, CeO2-coated NaFeO2 and CeO2-SnO2 heterostructures have shown promise as electrolyte materials, exhibiting high ionic conductivity and impressive power densities in fuel cell applications, with the CeO2-SnO2 composite achieving a maximum power density of 1167 mW cm−2 and an open-circuit voltage (OCV) of 1.11 V at 550 °C. ereztech.comnih.govamericanelements.com Proton-conducting fuel cells utilizing CeO2−δ/BaZr0.8Y0.2O3 (BZY) heterostructures have achieved high peak power outputs of 845 mW cm−2 at 520 °C. alfa-chemistry.com
Supercapacitors : Cerium(IV) oxide is a promising pseudocapacitive material for supercapacitors, attributed to its prominent valence states and the rapid, reversible redox reactions between Ce(III) and Ce(IV). These redox processes, coupled with the presence of oxygen vacancies, significantly enhance its conductivity and electrochemical activity. atamanchemicals.comamericanelements.comfishersci.nlfishersci.at Hexagonal CeO2 nanostructures, prepared via hydrothermal methods, exhibit high specific capacitance and excellent cyclic stability. For instance, a specific capacitance of 927 F g−1 at a current density of 2 A g−1 has been reported, with 100% capacity retention achieved even after 1500 charge-discharge cycles. americanelements.com Composites of CeO2 with other materials further boost performance; CeO2/SiO2/CMK-3 composites used as supercapacitor electrodes have demonstrated a specific capacitance 2.6 times higher than that of pristine mesoporous carbon electrodes. atamanchemicals.com CeO2 nanoparticles annealed at 400°C have also shown a specific capacitance of 526 F g-1. fishersci.co.uk Additionally, CeO2/NiO nanocomposites are being developed as electrode materials, where the varying oxidation states of cerium and nickel serve as active sites for electrochemical reactions. fishersci.nlfishersci.at
Optical Devices and Materials
Cerium(IV) compounds play a pivotal role in the development of advanced optical devices and materials, primarily due to their distinctive optical properties. Cerium(IV) oxide (CeO2), commonly known as ceria, is widely employed in the manufacturing of optical lenses and prisms. Its high refractive index and ability to reduce light scattering enhance the transmission of light, leading to sharper and clearer images in high-precision optical instruments aemree.comstanfordmaterials.comrit.edu. Furthermore, ceria powders are extensively used for polishing various glass surfaces, including those found on lenses, laser optics, light filters, mirrors, and displays rit.edu.
A significant application of Cerium(IV) is in phosphors for lighting technologies. Cerium-doped yttrium aluminum garnet (YAG) phosphors are integral to most commercial white light-emitting diodes (LEDs). In these devices, the Ce:YAG phosphor absorbs monochromatic blue light emitted by the diode and converts a portion of it into yellow light, which, when combined with the remaining blue light, is perceived as white by the human eye aemree.comwikipedia.org. Cerium is also used as a dopant in other phosphors, such as calcium silicate (B1173343) nitride (CaSiN2:Ce3+), which can emit bright red light, enhancing the quality of white light systems or serving as a red component in UV LED-based RGB setups researchgate.netgoogle.com.
Cerium(IV) compounds exhibit strong absorption in the ultraviolet (UV) region of the spectrum, typically below 400 nm. This characteristic UV absorption is primarily attributed to ligand-to-metal charge transfer (LMCT) transitions, where electrons are transferred from the ligand to the Ce4+ cation psu.edursc.orgnih.govresearchgate.net. This property makes Cerium(IV)-based materials, such as cerium phosphate (Ce(PO4)(HPO4)0.5(H2O)0.5) and nanocrystalline ceria, suitable for UV-shielding applications, including their use in sunscreen cosmetics psu.edunih.govjst.go.jp. The optical band gap of these materials can be tuned by incorporating different anions, with energies typically ranging from 1.2 to 3.5 eV psu.edu.
Beyond absorption, Cerium(IV) also influences luminescence. For instance, doping zinc oxide (ZnO) films with Ce4+ ions has been shown to enhance their ultraviolet luminescence (UVL) significantly, making them promising for biosensor applications bas.bg. Cerium(IV) fluoride (B91410) (CeF4) is another compound utilized in optical coatings, where its unique properties contribute to anti-reflective surfaces on lenses and optical devices chemimpex.com. The electronic structures of Cerium(IV) complexes are sensitive to their ligand environment, and changes in ligands can lead to significant shifts in absorption bands and result in intense colors, including red, black, cyan, and green rsc.org.
Supramolecular Assemblies and Frameworks
Cerium(IV) has emerged as a significant component in the field of supramolecular chemistry, particularly in the construction of metal-organic frameworks (MOFs) and other complex assemblies. Cerium(IV)-based MOFs have garnered considerable attention due to their modular construction, which allows for the tuning of their properties for various applications, including catalysis, photocatalysis, and sensing rsc.orgrsc.orgacs.org. These frameworks often exhibit high porosity, a desirable characteristic for many functional materials rsc.org.
The synthesis of Cerium(IV)-MOFs was established relatively recently, around 2015 rsc.orgchemistryviews.org. A common feature in these structures is the formation of hexanuclear Ce–O clusters, which are structurally analogous to those found in zirconium (Zr)-MOFs rsc.orgrsc.orgchemistryviews.orgchemrxiv.org. However, the synthesis of Ce(IV)-MOFs presents challenges due to the strong oxidizing nature of Ce(IV) ions, which can lead to their reduction or the decomposition of organic linkers during the synthesis process chemistryviews.org. To circumvent these issues, novel synthetic strategies have been developed, such as utilizing pre-formed Ce6 clusters as precursors, allowing for the creation of Ce(IV)-based MOFs that are otherwise inaccessible from simple Ce(IV) salts chemistryviews.org.
Beyond MOFs, Cerium(IV) is involved in other intricate supramolecular assemblies. For example, hybrid nickel(II)–Cerium(IV) complex salts form highly ordered crystalline frameworks driven by various supramolecular interactions, including nonclassical forces such as O···H, N···H, π···π, O···π, and O···O interactions. These frameworks have implications for electrical conductivities and hydrogen evolution activities acs.org. Furthermore, Cerium(IV)-oligoDNA hybrids have been investigated for their role as highly selective artificial nucleases, highlighting the potential of Cerium(IV) in biological supramolecular systems tandfonline.com.
Magnetic Properties of Cerium(IV)-Containing Materials
The magnetic properties of Cerium(IV)-containing materials are of significant interest, although Cerium(IV) itself, with its f0 electron configuration, is generally expected to be diamagnetic. However, certain "formally Cerium(IV)" compounds can exhibit temperature-independent paramagnetism (TIP) nih.govescholarship.org. This observed TIP can arise from the thermal mixing between a singlet ground state and a low-lying triplet excited state escholarship.org. The classification of some Cerium(IV) compounds based solely on their oxidation numbers can be misleading, as redox-active ligands can act as electron donors, leading to multiconfigurational ground states and positive magnetic susceptibilities escholarship.org. For instance, Cerium tetrakis(tropolonate) (Ce(trop)4) and Cerium tetrakis(acetylacetonate) (Ce(acac)4) have shown such TIP behavior escholarship.org.
In intermetallic compounds, Cerium can exhibit more complex magnetic behaviors. For example, the compound CeFe2 is known to be ferromagnetic with a Curie temperature (Tc) of approximately 230 K researchgate.net. Another intermetallic, β-Ce2Fe17, demonstrates both antiferromagnetic-ferromagnetic and antiferromagnetic-paramagnetic transitions at different temperatures researchgate.net.
The mixed-valence character of cerium, where it fluctuates between Ce3+ (magnetic) and Ce4+ (nonmagnetic) states, is particularly critical in Cerium-based compounds, as it directly influences the magnitudes of magnetocrystalline anisotropy (MCA) and the net magnetic moment aps.org. In ThMn12-type (1:12) rare-earth iron (Ce-Fe) intermetallic materials, Cerium exhibits this mixed-valence character, which can be fine-tuned by interstitial elements like nitrogen or by substituting elements such as titanium (Ti) or zirconium (Zr). This tuning can lead to enhanced intrinsic magnetic properties, making these materials promising for high-performance permanent magnets aps.org. For example, substituting Cerium for Terbium (Tb) in TbMn6Sn6 compounds has been shown to increase magnetization and coercivity, thereby enhancing hard magnetic properties worldscientific.com. Additionally, Cerium(IV) coordination polymers have been reported to exhibit antiferromagnetism researchgate.net.
Doped Materials for Enhanced Functional Properties
Cerium(IV) is widely utilized as a dopant to enhance the functional properties of various materials, particularly metal oxides, for applications spanning optoelectronics, catalysis, and energy storage. The ability of cerium to exist in both Ce3+ and Ce4+ oxidation states provides a reversible redox couple (Ce4+/Ce3+), which is crucial for improving the separation of electron-hole pairs in photocatalytic systems and influencing other material properties mdpi.comsemanticscholar.org.
In silicon dioxide (SiO2) thin films, Cerium doping imparts luminescence properties and proton shielding capabilities. The luminescence behavior of Ce-doped SiO2 can be precisely controlled by adjusting the cerium content and annealing temperature, making these materials promising for optoelectronic devices and cosmic ray shielding in space photovoltaics mdpi.com.
Cerium(IV) doping significantly impacts the properties of zinc oxide (ZnO). Ce-doped ZnO nanorods have shown enhanced ionic and ferroelectric properties, and their bandgap can be reduced, leading to increased absorption energy researchgate.netnih.gov. These materials are particularly promising for gas sensing applications, where Cerium doping increases the density of oxygen vacancies, thereby improving the responsiveness and selectivity of sensors for detecting substances like acetone (B3395972) and ethanolamine (B43304) mdpi.comsemanticscholar.orgresearchgate.netnih.gov. Furthermore, Ce-doped ZnO nanowires show potential for water treatment due to improved light absorption and charge carrier separation semanticscholar.org.
The incorporation of cerium ions into polymer matrices, such as polypyrrole (PPy) nanofibers, has demonstrated enhanced electrochemical performance for supercapacitors. Cerium doping optimizes the pore structure and facilitates ion transport, leading to improved charge storage capacity and cycling stability rsc.orgrsc.org.
Beyond electronic and optical applications, Cerium doping also finds utility in biomaterials. Studies have shown that Cerium-doped whitlockite (B577102) (WH) scaffolds can significantly enhance osteogenic properties, promoting new bone formation and mineralization, which is beneficial for bone tissue engineering dovepress.com. The versatility of Cerium doping makes it an effective strategy for optimizing a wide range of oxide-based materials for diverse technological advancements tandfonline.com.
Cerium(IV) in Environmental Remediation (mechanistic studies)
The mechanistic understanding of Cerium(IV)'s role in photocatalysis revolves around its reversible redox couple (Ce4+/Ce3+). Under UV irradiation, photo-generated electrons can reduce Ce4+ to Ce3+. Subsequently, these Ce3+ ions can react with oxygen molecules to form highly reactive superoxide radicals (•O2•-). Concurrently, holes generated in the valence band can react with water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH) plantsciencejournal.comresearchgate.netacs.org. These generated reactive oxygen species (ROS), namely superoxide radicals and hydroxyl radicals, are potent oxidizing agents that effectively degrade organic pollutants into less harmful or inorganic compounds plantsciencejournal.comresearchgate.netacs.org.
The efficiency of Cerium(IV)-based photocatalysts is often enhanced by forming heterojunctions with other semiconductors. For instance, coupling CeO2 with zinc oxide (ZnO), iron(III) oxide (Fe2O3), or cadmium sulfide (B99878) (CdS) creates interfaces that inhibit the recombination of photo-generated electron-hole pairs, thereby prolonging their lifetime and increasing the photocatalytic efficiency plantsciencejournal.comacs.orgmdpi.com. Graphene oxide (GO) can also be integrated with CeO2, where GO acts as an electron acceptor, facilitating electron transport and reducing exciton (B1674681) recombination, leading to improved degradation of dyes like Methylene Blue and Methyl Orange mdpi.com.
Separation Chemistry of Cerium Iv
Solvent Extraction Methodologies for Ce(IV) Separation from Rare Earth Elements
Solvent extraction is a highly effective and widely implemented technique for the separation of Cerium(IV) from other REEs. scispace.com The fundamental principle involves the oxidation of Cerium(III) to Cerium(IV), which, due to its higher charge and smaller ionic radius, exhibits significantly different extraction behavior compared to the trivalent lanthanides. This difference results in high separation factors, making solvent extraction the preferred industrial method. scispace.com A variety of organic extractants have been developed and are employed based on the specific composition of the feed solution, primarily in sulfuric or nitric acid media. semanticscholar.org
Acidic Organophosphorus Extractants: This class of extractants operates via a cation exchange mechanism. They are highly effective for Ce(IV) extraction due to their high capacity and selectivity. semanticscholar.org
Di-(2-ethylhexyl) phosphoric acid (D2EHPA or P204): One of the most extensively used extractants for REE separation. It demonstrates strong extraction capability for Ce(IV) from acidic solutions. researchgate.netdeswater.com
2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (P507 or HEH/EHP): Another powerful extractant, often used in nitric and sulfuric acid systems to separate Ce(IV). semanticscholar.orgconferenceseries.com It has been shown to achieve over 98% cerium extraction with more than 99% purity in a nitric acid medium. conferenceseries.comlongdom.org
Neutral Organophosphorus Extractants: These extractants, which include phosphine (B1218219) oxides, phosphinates, phosphonates, and phosphates, coordinate with the neutral metal complex through a solvation mechanism. kuleuven.beresearchgate.net The extraction efficiency generally follows the order of the extractant's basicity: phosphine oxide > phosphinate > phosphonate (B1237965) > phosphate (B84403). researchgate.net
Tributyl phosphate (TBP): TBP is a well-known extractant, particularly effective for recovering Ce(IV) from highly acidic nitric acid solutions. semanticscholar.orgdeswater.com However, its application can be limited by high acid co-extraction and lower efficiency compared to other extractants. semanticscholar.org
Cyanex 923: This commercial extractant, a mixture of trialkyl phosphine oxides, is considered one of the most utilized for Ce(IV) extraction from both nitric and sulfuric acid systems. scispace.com It shows a strong preference for Ce(IV) over trivalent REEs and thorium. scispace.com
Di-(2-ethylhexyl) 2-ethylhexyl phosphonate (DEHEHP): This extractant has been employed for Ce(IV) recovery from nitric acid solutions, though it can be limited by lower extractability and loading capacity. semanticscholar.orgacs.org
Synergistic Extraction Systems: To enhance extraction efficiency and selectivity, mixtures of different extractants are often used. scispace.com This approach, known as synergistic extraction, can lead to a significant increase in the distribution ratio of the targeted metal ion compared to the sum of the individual extractants. nih.gov
P204 + P507 and P204 + Cyanex 923: These combinations have been reported to produce synergistic effects for Ce(IV) extraction from sulfuric acid media. semanticscholar.orgresearchgate.net
Cyanex 923 + P507: This mixture shows a significant synergistic effect for Ce(IV) extraction while demonstrating an antagonistic effect on Th(IV) extraction, which greatly improves the separation factor between these two elements. researchgate.net
Ionic Liquids (ILs): Ionic liquids are considered "green solvents" and have emerged as promising alternatives to traditional volatile organic compounds in solvent extraction. acs.orgresearchgate.net They can act as both the diluent and the extractant.
[C8mim]PF6 (1-octyl-3-methylimidazolium hexafluorophosphate): This ionic liquid can extract Ce(IV) with high selectivity from nitric acid solutions containing Th(IV) and other trivalent lanthanides. The proposed mechanism is anion exchange, where the [C8mim]+ cation forms a new ionic liquid with the Ce(NO3)6^2- anionic complex. acs.org
Table 1: Overview of Solvent Extraction Methodologies for Cerium(IV)
| Extractant Class | Specific Extractant | Abbreviation | Typical Medium | Key Characteristics |
|---|---|---|---|---|
| Acidic Organophosphorus | Di-(2-ethylhexyl) phosphoric acid | D2EHPA / P204 | Sulfuric/Nitric Acid | High capacity and selectivity; widely used for REE separation. researchgate.netdeswater.com |
| Acidic Organophosphorus | 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester | P507 / HEH/EHP | Sulfuric/Nitric Acid | High extraction efficiency and purity achieved. semanticscholar.orgconferenceseries.com |
| Neutral Organophosphorus | Tributyl phosphate | TBP | Nitric Acid | Effective in highly acidic solutions; can have issues with acid co-extraction. semanticscholar.org |
| Neutral Organophosphorus | Mixture of trialkyl phosphine oxides | Cyanex 923 | Sulfuric/Nitric Acid | Commonly used; strong preference for Ce(IV) over RE(III) and Th(IV). scispace.com |
| Synergistic System | Cyanex 923 + P507 | - | Sulfuric Acid | Significant synergistic effect for Ce(IV); improves separation from Th(IV). researchgate.net |
| Ionic Liquid | 1-octyl-3-methylimidazolium hexafluorophosphate | [C8mim]PF6 | Nitric Acid | "Green solvent"; high selectivity via anion exchange mechanism. acs.org |
Influence of Co-existing Ions (e.g., Fluorine, Phosphor) on Ce(IV) Extraction
The efficiency and selectivity of Ce(IV) solvent extraction can be significantly affected by the presence of other ions in the aqueous feed solution, particularly those originating from the ore matrix, such as fluoride (B91410) and phosphate. semanticscholar.org These ions can form stable complexes with Ce(IV), altering its extraction behavior.
Influence of Fluorine (F⁻): Fluoride is a common co-existing ion, especially when processing bastnäsite ore, which can contain up to 6–10% fluorine. researchgate.net The interaction between fluoride and Ce(IV) is complex and can be either detrimental or beneficial depending on the extraction system and process goals.
Inhibitory Effects: In some systems, fluoride can hinder Ce(IV) extraction. For instance, the presence of hydrofluoric acid (HF) in the leaching liquor of bastnäsite has been shown to restrain the extraction of Ce(IV) when using pure ionic liquids like [C8mim]PF6. acs.org This is believed to be caused by the formation of cationic species such as Ce(HF)n⁴⁺, which are less amenable to the anion exchange mechanism. acs.org To counteract this, masking agents like boric acid may be added to chelate the fluoride ions, preventing their interference with the cerium extraction process. semanticscholar.orgresearchgate.net
Beneficial and Co-extraction Strategies: Conversely, the strong complexation between Ce(IV) and fluoride can be exploited for selective separation. scirp.org Some processes are designed to co-extract Ce(IV) and fluoride simultaneously. Extractants like Cyanex 923 and P507 can be used to recover both Ce(IV) and fluoride from sulfuric acid leach solutions. researchgate.netgoogle.com In these systems, the presence of fluoride can even enhance the synergistic extraction of Ce(IV). researchgate.net The loaded organic phase can then be stripped to produce high-purity cerium fluoride (CeF₃) nanoparticles directly. semanticscholar.orgresearchgate.net
Influence of Phosphorus (as Phosphate, H₂PO₄⁻/H₃PO₄): Phosphate ions are prevalent in solutions derived from monazite (B576339) ores. Similar to fluoride, phosphorus can form stable complexes with Ce(IV) and influence its recovery.
Inhibitory Effects: High concentrations of phosphate can suppress the extraction of REEs. scielo.org.za
Beneficial and Co-extraction Strategies: The complexation between Ce(IV) and phosphorus can be utilized for their joint recovery. Studies using Cyanex 923 have shown that the presence of phosphorus can enhance the extraction of Ce(IV) from sulfuric acid solutions. deswater.comresearchgate.net The mechanism involves the formation of a Ce(IV)-Phosphorus complex in the aqueous phase, which is then extracted into the organic phase by interacting with the P=O group of the Cyanex 923 extractant. researchgate.net This co-extraction strategy provides a potential pathway for recovering both cerium and phosphorus from resources like the Bayan Obo mixed RE ores. researchgate.net The loaded organic phase can be reductively stripped to prepare cerium phosphate (CePO₄) powder. researchgate.net
Table 2: Influence of Co-existing Ions on Cerium(IV) Extraction
| Co-existing Ion | Source Ore (Example) | Observed Effects on Ce(IV) Extraction | Mitigation / Exploitation Strategy |
|---|---|---|---|
| Fluorine (F⁻) | Bastnäsite | Can inhibit extraction by forming cationic species (e.g., with ILs). acs.org Can enhance synergistic extraction (e.g., with Cyanex 923). researchgate.net | Mitigation: Addition of masking agents like boric acid. semanticscholar.orgExploitation: Co-extraction of Ce(IV) and F⁻ to produce CeF₃. researchgate.net |
| Phosphorus (as Phosphate) | Monazite | Can enhance the extraction of Ce(IV) via complex formation. deswater.comresearchgate.net High concentrations can be inhibitory. scielo.org.za | Exploitation: Co-extraction of Ce(IV) and P to recover both elements and produce CePO₄. researchgate.net |
Future Research Directions and Emerging Areas
Exploration of Novel Ligand Architectures for Stabilizing Cerium(IV)
The high oxidizing power of Cerium(IV) (Ce(IV)) presents a significant challenge for its stability, particularly in various chemical environments. Future research aims to overcome this by exploring novel ligand architectures that can effectively stabilize the Ce(IV) oxidation state. Strong coordination by oxygen-donor ligands, as well as the use of basic conditions and low dielectric solvents, have shown promise in stabilizing the oxophilic cerium ion mdpi.comresearchgate.net. Recent advancements in coordination chemistry have focused on developing stable tetravalent cerium complexes utilizing chelating O-, N-, and C-donor ligands researchgate.net. For instance, siloxide tripodal ligands are being investigated as scaffolds for stabilizing lanthanides, including cerium, in the +4 oxidation state acs.org.
Furthermore, the leveraging of ligand-to-metal charge transfer (LMCT) excited states is an emerging area for driving photochemical reactions, with Cerium(IV) mixed-ligand guanidinate–amide complexes being relevant examples rsc.org. Future studies in this field are crucial for designing next-generation photosensitizing and photocatalytic systems that exploit the unique electronic properties arising from LMCT transitions rsc.org.
Advanced Spectroscopic Techniques for In Situ Mechanistic Elucidation
Understanding the intricate molecular-scale complexities and reaction mechanisms of Cerium(IV) and ceria-based materials under realistic operating conditions is critical for their rational design and optimization. Advanced in situ spectroscopic techniques are at the forefront of this endeavor, providing real-time insights into chemical and biological processes at various interfaces semanticscholar.orgeuropean-mrs.com.
Key techniques employed in this research include X-ray absorption spectroscopy (XAS), in situ Raman spectroscopy, and in situ electron paramagnetic resonance (EPR) acs.orgresearchgate.netacs.org. These methods enable the elucidation of reaction pathways and intermediate species that are often not observable by conventional means. For example, these advanced techniques have been utilized to investigate the water-oxidation mechanism facilitated by Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) and birnessite, revealing insights into the role of Mn(IV)═O species and the critical function of Mn (hydr)oxide structures acs.orgacs.org. Such spectroscopic approaches also help in understanding electron redistribution, enhanced covalency, and the interplay of Ce(4f)–O(2p)–Co(3d) orbital interactions, which are vital for optimizing catalytic performance researchgate.net. A significant trend in future research is the integration of multiple analytical approaches to confirm results from complementary procedures and fill data gaps, leading to a more comprehensive understanding of complex systems semanticscholar.org.
Computational Design and Prediction of New Cerium(IV) Materials and Reactivities
The field of materials science is increasingly moving towards computationally guided searches and collaborative theory-experiment efforts for the discovery and design of novel materials acs.orgnae.edueuropean-mrs.com. This paradigm shift is particularly impactful for Cerium(IV) materials, where properties can be precisely tuned. Quantum mechanical treatments, especially Kohn–Sham density functional theory (KS-DFT), are fundamental tools for understanding the energetics and details of chemical dynamics at catalytic sites, modeling potential energy surfaces, and ultimately predicting new materials with superior catalytic properties acs.orgeuropean-mrs.com.
Computational methods, including DFT, CALPHAD (CALculation of PHAse Diagrams), machine learning (ML), and deep neural networks (DNN), are being integrated to accelerate the design and prediction of new Cerium(IV) materials and reactivities acs.orgnae.edueuropean-mrs.comresearchgate.net. These tools provide insights into the interactions between noble metals and ceria supports, aiding in the rational design of highly reactive catalysts researchgate.net. The ultimate goal is to achieve "materials by design," where new materials can be rapidly developed and optimized for specific applications, significantly reducing the time and resources traditionally required for materials discovery nae.edu.
Defect Engineering in Ceria and Ce(IV)-Based Materials for Tuned Properties
Defect engineering is a powerful strategy employed to precisely tune the properties of ceria (CeO₂) and other Ce(IV)-based materials, leveraging their inherent ability to form non-stoichiometric compositions nih.govrsc.org. The intentional introduction or control of defects, such as oxygen vacancies and Ce³⁺ concentrations, is central to enhancing their functional performance nih.govrsc.orgrsc.org.
Oxygen vacancies, for instance, are crucial as they provide active sites, increase the adsorption energy of molecules like CO₂, and promote the separation of electron-hole pairs, thereby improving photocatalytic CO₂ conversion efficiency nih.gov. Defect engineering also enables the construction of frustrated-Lewis-pair (FLP) catalysts on defective ceria, which exhibit high activities for the activation of small molecules nih.gov. Future research emphasizes controlling synthesis processes to achieve desired morphologies with specific crystal facets and oxygen vacancy clusters, which are vital for developing highly active catalysts researchgate.netrsc.orgmdpi.com. Doping ceria with aliovalent elements, such as zirconium, can introduce lattice strain, weaken Ce-O bonds, and decrease the oxygen vacancy formation energy, leading to enhanced redox capacity and thermal stability mdpi.com. Furthermore, studies continue to investigate the enhanced reduction properties observed at both internal (grain boundaries) and external (surfaces) interfaces of ceria, which are critical for various applications rsc.org.
Sustainable and Green Chemistry Approaches in Cerium(IV) Applications
The principles of green chemistry, which advocate for minimizing waste, reducing energy consumption, and eliminating hazardous reagents, are increasingly guiding the development and application of Cerium(4+) compounds ijnc.irmdpi.comajgreenchem.comajgreenchem.com. Cerium(IV) compounds, particularly ceria nanoparticles (CeO₂ NPs), are gaining prominence as heterogeneous catalysts in eco-friendly chemical processes ajgreenchem.comajgreenchem.comresearchgate.net.
Research is focusing on the development of eco-friendly, sustainable, and efficient catalytic systems utilizing CeO₂ NPs for various organic reactions, such as the one-pot synthesis of isoxazol-5(4H)-one derivatives researchgate.net. The adoption of green synthesis methods, including biogenic synthesis for cerium oxide nanoparticles, is crucial for minimizing the use of hazardous chemicals and simultaneously enhancing their catalytic performance researchgate.net. Nanocatalysts, including those based on ceria, significantly contribute to green chemistry by improving reaction efficiencies, reducing the generation of hazardous substances, and minimizing waste, thereby enabling cleaner reaction pathways under milder conditions ajgreenchem.comajgreenchem.com. Their versatility extends to critical applications in environmental remediation and renewable energy, underscoring their transformative potential in fostering a greener and more sustainable chemical industry ajgreenchem.comajgreenchem.com.
Q & A
Q. Methodological Guidance :
- Use X-ray photoelectron spectroscopy (XPS) or Raman spectroscopy to quantify Ce³⁺/Ce⁴⁺ ratios .
- Optimize reaction conditions (e.g., calcination temperature) to balance redox activity and structural stability.
How do discrepancies in reported catalytic efficiencies of Cerium(4+)-based materials arise, and how can they be resolved?
Advanced Research Focus
Contradictions in catalytic data often stem from:
Q. Methodological Guidance :
- Standardize characterization protocols (e.g., pair XRD with XPS for bulk and surface analysis).
- Perform controlled comparative studies under identical reaction conditions to isolate variables .
What are the best practices for stabilizing Cerium(4+) in aqueous systems for biomedical applications?
Advanced Research Focus
Ce(4+) tends to reduce to Ce³⁺ in biological environments, limiting its antioxidant efficacy. Stabilization strategies include:
Q. Methodological Guidance :
- Monitor colloidal stability via dynamic light scattering (DLS) and zeta potential measurements.
- Validate redox stability using cyclic voltammetry in simulated physiological conditions .
How can researchers design experiments to distinguish between Ce(4+) and Ce³⁺ contributions in catalytic mechanisms?
Advanced Research Focus
Disentangling the roles of Ce(4+) and Ce³⁺ requires:
- In Situ Techniques : Operando XAS (X-ray absorption spectroscopy) tracks oxidation states during catalysis.
- Isotopic Labeling : Use ¹⁸O isotopes to trace oxygen exchange pathways in CeO₂-based catalysts.
Q. Methodological Guidance :
- Combine kinetic studies (e.g., Arrhenius plots) with spectroscopic data to correlate activity with redox states .
What are the limitations of current computational models for predicting Cerium(4+) behavior in complex matrices?
Advanced Research Focus
Challenges include:
- Electronic Structure Complexity : DFT simulations often underestimate Ce(4+)’s f-electron interactions.
- Dynamic Environments : Models struggle to account for fluctuating pH or ligand interactions in biological systems.
Q. Methodological Guidance :
- Validate computational predictions with experimental redox potentials and EXAFS (Extended X-ray Absorption Fine Structure) data.
- Use hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches for biological systems .
How can researchers ensure reproducibility in synthesizing Cerium(4+)-doped materials?
Basic Research Focus
Reproducibility issues arise from:
- Precursor Purity : Trace impurities (e.g., chloride in Ce(NO₃)₃ precursors) alter crystallization .
- Ambient Conditions : Humidity during sol-gel synthesis affects particle morphology.
Q. Methodological Guidance :
- Document precursor sources and purity grades (e.g., ≥99.9% CeO₂ for consistent doping) .
- Use gloveboxes or controlled atmospheres for moisture-sensitive syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
